molecular formula C7H6F3NO2S B167894 2-(Trifluoromethyl)benzenesulfonamide CAS No. 1869-24-5

2-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B167894
CAS No.: 1869-24-5
M. Wt: 225.19 g/mol
InChI Key: AFFPZJFLSDVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzenesulfonamide is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of compounds with diverse biological activities. Its utility is highlighted by its role in the development of therapeutics for metabolic and immune disorders; related benzenesulfonamide structures have been identified as high-affinity synthetic ligands for Retinoic acid receptor-related orphan receptors (RORα and RORγ), functioning as potent inverse agonists and presenting a promising pathway for therapeutic intervention . Derivatives of this compound have also been developed and patented as potent URAT1 inhibitors for the treatment of hyperuricemia and gout, demonstrating its application in creating agents that manage uric acid levels . Beyond pharmaceutical research, the trifluoromethylbenzenesulfonamide structure is explored in agrochemical sciences. While research on a specific derivative, N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide (TPBS) , shows it can act as an agonist for jasmonate-responsive pathways in plants, potentially enhancing defense responses against pathogens without the typical growth inhibition associated with natural jasmonates . This positions this compound as a versatile building block for developing novel crop protection agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPZJFLSDVZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380751
Record name 2-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869-24-5
Record name 2-(Trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1869-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonamide, 2-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and purification of 2-(trifluoromethyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound as a versatile building block in medicinal chemistry and agrochemical synthesis. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols. Furthermore, this guide visualizes the role of sulfonamide-based compounds in inhibiting the URAT1 transporter, a key target in the treatment of gout, and outlines a representative synthetic workflow for URAT1 inhibitors.

Introduction

This compound is a fluorinated aromatic sulfonamide that has garnered significant interest as a key intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group (-CF3) at the ortho position of the benzene ring imparts unique electronic properties and metabolic stability to the molecule, making it a valuable synthon in drug discovery and agrochemical research. The sulfonamide moiety provides a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. Notably, derivatives of this and similar sulfonamides have been investigated as inhibitors of the urate transporter 1 (URAT1), a critical protein involved in the renal reabsorption of uric acid and a primary target for the treatment of hyperuricemia and gout.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1869-24-5[1][2]
Molecular Formula C₇H₆F₃NO₂S[1][2]
Molecular Weight 225.19 g/mol [1][2][3]
Appearance White to almost white or pale yellow to off-white powder/crystalline solid[4]
Melting Point 180-184 °C[2]
Boiling Point (Predicted) 320.5 ± 52.0 °C
Density (Predicted) 1.482 ± 0.06 g/cm³
pKa (Predicted) 9.55 ± 0.60
Solubility Soluble in methanol.
Storage Store at room temperature in a dry, sealed container.[1]

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

A representative 1H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the amine protons of the sulfonamide group.

  • δ 7.6-7.8 (m, 4H): Multiplet corresponding to the protons on the benzene ring.

  • δ 5.0 (br s, 2H): A broad singlet corresponding to the two protons of the -SO₂NH₂ group.

13C NMR (Carbon Nuclear Magnetic Resonance)

The 13C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts and those observed for similar structures suggest the following approximate ranges:

  • δ 123-135: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • The exact chemical shifts will be influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups.

19F NMR (Fluorine Nuclear Magnetic Resonance)

19F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically in the range of -58 to -64 ppm relative to a CFCl₃ standard.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary sulfonamide (-SO₂NH₂)
1600-1450C=C stretchAromatic ring
1350-1300S=O stretch (asymmetric)Sulfonamide (-SO₂NH₂)
1180-1140S=O stretch (symmetric)Sulfonamide (-SO₂NH₂)
1300-1100C-F stretchTrifluoromethyl (-CF₃)
950-900S-N stretchSulfonamide (-SO₂NH₂)
Mass Spectrometry (MS)

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the trifluoromethyl group.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • 2 M Ammonia in ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add a 2 M solution of ammonia in ethanol (approximately 3.5 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization, based on procedures for similar sulfonamides.[5] An ethanol/water solvent system is often effective for sulfonamides due to the presence of both polar and non-polar moieties.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.

  • Dry the crystals in a desiccator or a vacuum oven to obtain the purified this compound.

Biological Activity and Signaling Pathways

Inhibition of Urate Transporter 1 (URAT1)

This compound and its derivatives have been identified as inhibitors of the human urate transporter 1 (URAT1).[6] URAT1 is a key protein in the renal reabsorption of uric acid from the proximal tubule back into the bloodstream.[7][8] By inhibiting URAT1, these compounds promote the excretion of uric acid in the urine, thereby lowering its concentration in the blood. This mechanism of action is a cornerstone in the treatment of hyperuricemia and the prevention of gout attacks.[9]

The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and its inhibition.

URAT1_Inhibition tubule_lumen Tubular Lumen (Urine) proximal_cell Proximal Tubule Cell uric_acid_lumen Uric Acid bloodstream Bloodstream uric_acid_cell Uric Acid anion Anion (e.g., Lactate) uric_acid_blood Uric Acid urat1 URAT1 Transporter urat1->uric_acid_cell urat1->anion Exchange glut9 GLUT9 Transporter glut9->uric_acid_blood uric_acid_lumen->urat1 Reabsorption uric_acid_cell->glut9 Efflux anion->urat1 inhibitor This compound Derivative inhibitor->urat1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Application in Synthetic Workflows

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules, such as potent URAT1 inhibitors like Lesinurad and its analogues. The following diagram illustrates a generalized experimental workflow for the synthesis of a URAT1 inhibitor using a sulfonamide precursor. This workflow is representative of multi-step organic syntheses in drug development.

Synthetic_Workflow cluster_workflow Synthetic Workflow for a URAT1 Inhibitor cluster_intermediate1 start Starting Materials (e.g., this compound) reaction1 Reaction 1 (e.g., N-Alkylation) start->reaction1 intermediate1 Intermediate A reaction2 Reaction 2 (e.g., Coupling Reaction) intermediate1->reaction2 intermediate2 Intermediate B (Key Sulfonamide Adduct) analysis2 Analysis 2 (LC-MS, NMR) intermediate2->analysis2 final_product Final Product (URAT1 Inhibitor) analysis3 Final Analysis (NMR, HRMS, Purity) final_product->analysis3 purification1 Purification 1 (e.g., Column Chromatography) reaction1->purification1 reaction2->intermediate2 reaction3 Reaction 3 (e.g., Hydrolysis/Modification) purification2 Purification 2 (e.g., Recrystallization) reaction3->purification2 analysis1 Analysis 1 (TLC, NMR) purification1->analysis1 purification2->final_product analysis1->intermediate1 analysis2->reaction3

Caption: Generalized synthetic workflow for a URAT1 inhibitor.

Conclusion

This compound is a compound of significant utility in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a trifluoromethyl group and a reactive sulfonamide moiety makes it an attractive building block for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key experimental protocols for its synthesis and purification. The visualization of its role in the inhibition of the URAT1 transporter and its application in a representative synthetic workflow highlights its importance in contemporary drug discovery efforts, particularly in the development of treatments for hyperuricemia and gout. This comprehensive resource aims to support researchers in the effective application of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)benzenesulfonamide, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This document outlines a reliable two-step synthesis protocol, starting from 2-(trifluoromethyl)aniline, and includes detailed experimental procedures, data summaries, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product and the essential intermediate is provided below for easy reference.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
2-(Trifluoromethyl)anilineC₇H₆F₃N161.1388-17-538-40171-172
2-(Trifluoromethyl)benzenesulfonyl chlorideC₇H₄ClF₃O₂S244.62776-04-525133-135 @ 14 mmHg[1]
This compoundC₇H₆F₃NO₂S225.19[2][3]1869-24-5[2][3]180-184[2]Not available

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of 2-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. The resulting 2-(trifluoromethyl)benzenesulfonyl chloride is then subjected to amination to yield the final product.

Synthesis_Workflow Start 2-(Trifluoromethyl)aniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 2-(Trifluoromethyl)benzenediazonium chloride Step1->Intermediate1 Step2 Sulfonylation (SO₂, CuCl₂, Acetic Acid) Intermediate1->Step2 Intermediate2 2-(Trifluoromethyl)benzenesulfonyl chloride Step2->Intermediate2 Step3 Amination (NH₃, THF) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride

This procedure details the conversion of 2-(trifluoromethyl)aniline to 2-(trifluoromethyl)benzenesulfonyl chloride via a Sandmeyer reaction.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.

    • Add a catalytic amount of copper(II) chloride to the acetic acid solution.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice with stirring.

    • The crude 2-(trifluoromethyl)benzenesulfonyl chloride will separate as an oil or a solid.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure 2-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

This procedure describes the amination of 2-(trifluoromethyl)benzenesulfonyl chloride to produce the final product.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Ammonia (concentrated)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

  • Amination:

    • Slowly add concentrated aqueous ammonia to the stirred solution of the sulfonyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid is this compound, which can be further purified by recrystallization if necessary. A reported yield for a similar process is around 89%.[4]

Reaction Yields and Purity

The following table summarizes typical yields and purity for the synthesis of this compound and its precursor.

Reaction StepProductTypical Yield (%)Purity (%)Analytical Method
Diazotization/Sulfonylation2-(Trifluoromethyl)benzenesulfonyl chloride70-85>97GC-MS, ¹H NMR
AminationThis compound85-95>98HPLC, ¹H NMR, ¹³C NMR

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through the formation and subsequent reaction of key functional groups.

Logical_Flow cluster_0 Starting Material cluster_1 Key Transformation 1 cluster_2 Key Transformation 2 cluster_3 Intermediate cluster_4 Final Transformation cluster_5 Final Product A 2-(Trifluoromethyl)aniline (Primary Amine) B Diazotization (Amine to Diazonium Salt) A->B  HNO₂ / HCl C Sandmeyer Reaction (Diazonium to Sulfonyl Chloride) B->C  SO₂ / Cu²⁺ D 2-(Trifluoromethyl)benzenesulfonyl chloride (Electrophilic) C->D E Nucleophilic Substitution (Amination) D->E  NH₃ F This compound E->F

Caption: Logical progression of the synthesis.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide (CAS: 1869-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile building block in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, particularly focusing on its role as a key intermediate for URAT1 inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable moiety in drug design to enhance metabolic stability and cell permeability of target molecules.

PropertyValueReference
CAS Number 1869-24-5
Molecular Formula C₇H₆F₃NO₂S
Molecular Weight 225.19 g/mol
Melting Point 189 - 193 °C[1]
Boiling Point 320.5 °C at 760 mmHg
Density 1.482 g/cm³
Appearance White to almost white powder to crystal[1]
Purity ≥98% (HPLC)[1]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Synthesis and Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Synthesis of this compound

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • Ammonia (2 M solution in ethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous THF, slowly add a 2 M solution of ammonia in ethanol (3.5 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield this compound as a pale yellow solid. The product can be used in the next step without further purification.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas and in the development of modern agrochemicals.

URAT1 Inhibitors for the Treatment of Gout

Derivatives of this compound have been patented as potent inhibitors of the urate transporter 1 (URAT1), also known as solute carrier family 22 member 12 (SLC22A12).[2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][3] Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood, which is a primary therapeutic strategy for managing hyperuricemia and gout.[1]

The URAT1 transporter, located in the apical membrane of renal proximal tubule cells, functions as an anion exchanger.[4][5] It reabsorbs urate from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[5] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, leading to its increased excretion in the urine.[1][4] This mechanism effectively reduces serum uric acid levels.[1]

URAT1_Mechanism cluster_tubule Renal Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Urine Uric Acid URAT1 URAT1 Transporter (SLC22A12) Urate_Urine->URAT1 Enters Transporter Urate_Blood Uric Acid (Reabsorbed) URAT1->Urate_Blood Reabsorption Anion_in Anion Anion_in->URAT1 Exchange Inhibitor This compound Derivative (URAT1 Inhibitor) Inhibitor->URAT1 Blocks Transporter

Mechanism of URAT1 Inhibition.

A patented synthetic route to novel URAT1 inhibitors starts from this compound. The general scheme involves the reaction of the sulfonamide with a suitable heterocyclic compound.[2]

Synthesis_URAT1_Inhibitor start This compound (CAS 1869-24-5) intermediate Reaction Intermediate start->intermediate Reaction reagent + Substituted Heterocycle reagent->intermediate product URAT1 Inhibitor Derivative intermediate->product Further Modification (optional)

Synthetic Workflow for URAT1 Inhibitors.

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the human URAT1 transporter using radiolabeled uric acid.[6]

Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA are used.

  • Mock-transfected HEK293 cells (containing an empty vector) serve as a negative control.

  • Cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ humidified atmosphere.

  • For the assay, cells are seeded in 24-well plates to form a confluent monolayer.

[¹⁴C]Uric Acid Uptake Inhibition Assay:

  • Prepare serial dilutions of the test compounds (derivatives of this compound) and a reference inhibitor (e.g., Lesinurad) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.5%).

  • Prepare the uptake solution containing [¹⁴C]uric acid and unlabeled uric acid in HBSS.

  • Wash the cell monolayers twice with pre-warmed HBSS.

  • Add the buffer containing the test compounds or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the [¹⁴C]uric acid uptake solution to each well.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

URAT1_Assay_Workflow start Seed hURAT1-HEK293 and Mock Cells in 24-well plates wash1 Wash cells with pre-warmed HBSS start->wash1 preincubate Pre-incubate with Test Compound or Vehicle Control (10-15 min) wash1->preincubate uptake Add [¹⁴C]Uric Acid Uptake Solution (Incubate 5 min) preincubate->uptake terminate Terminate uptake and wash with ice-cold HBSS uptake->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Liquid Scintillation Counting) lyse->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

Experimental Workflow for URAT1 Inhibition Assay.
Anti-inflammatory Agents

This compound has also been utilized as a precursor for the synthesis of anti-inflammatory compounds. A patent describes the synthesis of (S)-N-(2-oxopiperidin-3-yl)-2-(trifluoromethyl)benzenesulfonamide, which is suggested to have potential in treating inflammatory diseases.[7] The exact mechanism of action for this class of compounds was not detailed in the provided information.

Agrochemicals

This compound is also a building block in the agrochemical industry for the production of herbicides and fungicides.[1] Furthermore, this compound is known to be an environmental transformation product of the herbicide Tritosulfuron.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its utility as a precursor for potent URAT1 inhibitors highlights its importance in the ongoing search for effective treatments for gout and hyperuricemia. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this compound and its derivatives in various scientific disciplines.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, presenting key chemical and physical properties, detailed experimental protocols, and visualizations of its synthetic pathway and a key biological application.

Core Properties and Data

This compound is a sulfonamide derivative that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group often enhances the chemical stability, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable moiety in drug discovery.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 225.19 g/mol [1][2][3][4][5]
Molecular Formula C7H6F3NO2S[1][2][4][5]
CAS Number 1869-24-5[1][2][3][4][5]
Melting Point 180-184 °C (lit.)[3][4]
Appearance White to almost white powder/crystal[1]
Purity ≥ 97-98% (by HPLC)[1][3]
Solubility Soluble in Methanol[4]
Boiling Point (Predicted) 320.5 ± 52.0 °C[4]
Density (Predicted) 1.482 ± 0.06 g/cm³[4]
pKa (Predicted) 9.55 ± 0.60[4]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.[4][6]

Synthesis of this compound

Objective: To synthesize this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride (1.00 eq.)

  • 2 M Ammonia solution in ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Reaction flask

  • Stirring apparatus

  • Nitrogen gas supply

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL).[4][6]

  • Slowly add a 2 M solution of ammonia in ethanol (71 mL) to the reaction mixture at room temperature.[4][6]

  • Stir the reaction mixture at room temperature for 20 hours.[4][6]

  • After the reaction is complete, remove the solvent by evaporation.[4][6]

  • Redissolve the resulting residue in ethyl acetate (150 mL).[4][6]

  • Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (50 mL) and then with brine (50 mL).[4][6]

  • Dry the organic layer over anhydrous MgSO4, then filter the solution.[4][6]

  • Concentrate the filtered solution to yield this compound as a pale yellow solid. The reported yield is approximately 89% with a purity of 98.6% by HPLC.[4] The product can often be used in subsequent reactions without further purification.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound derivatives.

Synthesis_Workflow Reactants 2-(Trifluoromethyl)benzenesulfonyl chloride + Ammonia in Ethanol/THF Reaction Stir at RT for 20 hours Reactants->Reaction Reaction Step Workup Solvent Evaporation Redissolve in EtOAc Aqueous Wash (NH4Cl, Brine) Reaction->Workup Post-Reaction Isolation Drying (MgSO4) Filtration Concentration Workup->Isolation Purification Product This compound (Pale Yellow Solid) Isolation->Product Final Product

Caption: Synthesis workflow for this compound.

Derivatives of this compound have been investigated as inhibitors of Urate Transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys.[7] Inhibition of URAT1 can lead to a reduction in serum uric acid levels, which is a therapeutic strategy for conditions like hyperuricemia and gout.[7]

Logical_Relationship cluster_kidney Kidney Proximal Tubule cluster_body Systemic Effect URAT1 URAT1 Transporter UricAcid_Reabsorption Uric Acid Reabsorption URAT1->UricAcid_Reabsorption mediates Hyperuricemia Hyperuricemia (High Serum Uric Acid) UricAcid_Reabsorption->Hyperuricemia contributes to Gout Gout Hyperuricemia->Gout can lead to Derivative This compound Derivative Derivative->URAT1 Inhibits

Caption: Role of derivatives in URAT1 inhibition for hyperuricemia.

References

Spectral Analysis of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)benzenesulfonamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₆F₃NO₂S[2]

  • Molecular Weight: 225.19 g/mol [2][3]

  • CAS Number: 1869-24-5[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned NMR dataset for this compound is not publicly available, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

Predicted Chemical Shift (δ ppm) Multiplicity Assignment
~ 8.0 - 8.2dH-6
~ 7.6 - 7.8mH-3, H-4, H-5
~ 5.0 - 7.0br s-SO₂NH₂
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting due to C-F coupling.

Predicted Chemical Shift (δ ppm) Assignment
~ 140 - 145C-1 (C-SO₂NH₂)
~ 130 - 135C-4
~ 128 - 132C-6
~ 125 - 130C-5
~ 125 - 130 (q)C-2 (C-CF₃)
~ 120 - 125 (q)-CF₃
~ 120 - 125C-3
¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ ppm) Multiplicity Assignment
~ -60 to -65s-CF₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data presented is inferred from the analysis of similar sulfonamide-containing molecules and related trifluoromethyl-aromatic compounds.

Wavenumber (cm⁻¹) Vibrational Mode
~ 3400 - 3200N-H stretching (asymmetric and symmetric)
~ 1350 - 1300S=O stretching (asymmetric)
~ 1180 - 1150S=O stretching (symmetric)
~ 1300 - 1100C-F stretching
~ 1600 - 1450C=C aromatic stretching
~ 900 - 650C-H aromatic bending

Mass Spectrometry (MS)

Mass spectral data for this compound has been acquired via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in negative ion mode.[2]

High-Resolution Mass Spectrometry (HRMS)
  • Calculated Monoisotopic Mass: 225.00713409 Da[2]

  • Precursor Ion [M-H]⁻: m/z 223.9999[2]

MS/MS Fragmentation Data

The fragmentation of the [M-H]⁻ precursor ion provides insight into the molecule's structure. The major fragment ions are listed below.

Fragment Ion (m/z) Relative Intensity
223.9994999
160.0376451
225.0018124
225.993364
161.042747

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The sample is introduced via a liquid chromatography system, and the mass spectrometer is operated in negative ion mode to observe the [M-H]⁻ ion. Collision-induced dissociation (CID) is used to generate fragment ions for MS/MS analysis.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS LC-MS/MS System Dissolution->MS NMR_Data NMR Spectral Processing (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectral Data Acquisition and Analysis.

References

2-(Trifluoromethyl)benzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzenesulfonamide is a key building block in organic synthesis, valued for the unique properties conferred by the trifluoromethyl group. This powerful electron-withdrawing group enhances the chemical and metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1][2] Its sulfonamide functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use by professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₆F₃NO₂SPubChem
Molecular Weight 225.19 g/mol PubChem
Appearance White to off-white crystalline powderVendor Data
Melting Point 180-184 °CVendor Data
CAS Number 1869-24-5PubChem
¹H NMR (CDCl₃, 400 MHz) δ 7.86-7.68 (m, 4H), 5.0 (br s, 2H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz)[4]
¹⁹F NMR (CDCl₃, 376 MHz) δ -58.25 (s, 3F)[4]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzenesulfonyl Chloride

Workflow for the Synthesis of this compound

G start Start step1 Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in THF start->step1 step2 Add aqueous ammonia solution dropwise at 0-5 °C step1->step2 step3 Stir at room temperature for 12-16 hours step2->step3 step4 Remove THF under reduced pressure step3->step4 step5 Extract the aqueous residue with ethyl acetate step4->step5 step6 Wash the organic layer with brine step5->step6 step7 Dry the organic layer over anhydrous Na₂SO₄ step6->step7 step8 Concentrate the solution to obtain the crude product step7->step8 step9 Recrystallize from a suitable solvent (e.g., ethanol/water) step8->step9 end Obtain pure this compound step9->end

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add aqueous ammonia (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Expected Yield: 85-95%.

Applications in Organic Synthesis

The sulfonamide moiety of this compound can be readily functionalized through various reactions, including N-alkylation and N-arylation, making it a versatile precursor for a wide range of derivatives.

N-Alkylation

The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents under basic conditions.

Workflow for N-Alkylation

G start Start step1 Suspend this compound and K₂CO₃ in DMF start->step1 step2 Add alkyl halide at room temperature step1->step2 step3 Heat the reaction mixture at 60-80 °C step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature and pour into water step4->step5 step6 Extract with ethyl acetate step5->step6 step7 Wash with water and brine step6->step7 step8 Dry over Na₂SO₄ and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end Obtain N-alkylated product step9->end G start Start step1 Combine this compound, aryl iodide, CuI, and K₂CO₃ in a Schlenk tube start->step1 step2 Add ligand (e.g., L-proline) and solvent (e.g., DMSO) step1->step2 step3 Degas and backfill with an inert gas (e.g., Argon) step2->step3 step4 Heat the reaction mixture at 90-110 °C step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool, dilute with water, and extract with ethyl acetate step5->step6 step7 Wash with aqueous NH₄Cl and brine step6->step7 step8 Dry over Na₂SO₄ and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end Obtain N-arylated product step9->end G start Start step1 Combine this compound, aryl bromide, Pd catalyst, ligand, and base in a Schlenk tube start->step1 step2 Add anhydrous solvent (e.g., toluene or dioxane) step1->step2 step3 Degas and backfill with an inert gas step2->step3 step4 Heat the reaction mixture at 80-110 °C step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Cool, filter through Celite, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Obtain N-arylated product step7->end G A This compound C Tritosulfuron A->C Base (e.g., DBU) Solvent (e.g., Acetonitrile) B Phenyl (4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl)carbamate B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor binds Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 catalyzes Prostaglandins (PGE2) Prostaglandins (PGE2) PGH2->Prostaglandins (PGE2) converted to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2)->Inflammation, Pain, Fever COX-2_Inhibitor Trifluoromethyl-containing benzenesulfonamides COX-2_Inhibitor->COX-2 inhibit G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTORC1->Cell Growth, Proliferation, Survival PI3K_Inhibitor Trifluoromethyl-containing benzenesulfonamides PI3K_Inhibitor->PI3K inhibit

References

The Advent and Advancement of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key applications of 2-(Trifluoromethyl)benzenesulfonamide. This compound, a fluorinated aromatic sulfonamide, has emerged as a versatile scaffold in both agrochemical and pharmaceutical research. Its unique physicochemical properties, imparted by the trifluoromethyl group, have led to its use as a crucial intermediate in the synthesis of herbicides and as a core structure in the development of novel therapeutics, notably as a URAT1 inhibitor for the treatment of hyperuricemia and gout. This document details its synthesis, physicochemical characteristics, and biological significance, supported by experimental protocols and data-driven visualizations.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of benzenesulfonamide chemistry and the strategic use of fluorine in modulating molecular properties. While a precise date for its first synthesis is not readily apparent in the literature, its emergence can be contextualized within the burgeoning field of organofluorine chemistry in the mid-20th century. The trifluoromethyl group, recognized for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, became a valuable addition to the medicinal and agricultural chemist's toolbox.[1]

Initially, research into trifluoromethylated benzenesulfonamides was driven by the agrochemical industry. These compounds served as key building blocks for a variety of herbicides. A notable example is the connection of this compound to the sulfonylurea class of herbicides, where it is a known environmental transformation product of Tritosulfuron.[2] This highlights its relevance and stability in environmental systems.

More recently, the focus has shifted towards pharmaceutical applications. The benzenesulfonamide scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group at the ortho position has led to the discovery of potent and selective modulators of biological targets. A significant area of development is the investigation of this compound derivatives as inhibitors of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.

Physicochemical Properties

The physicochemical properties of this compound are crucial to its utility as a synthetic intermediate and a pharmacophore. The presence of the trifluoromethyl group significantly influences its electronic and steric characteristics.

PropertyValue
CAS Number 1869-24-5
Molecular Formula C₇H₆F₃NO₂S
Molecular Weight 225.19 g/mol
Melting Point 180-184 °C
Appearance White to off-white crystalline powder
Purity ≥97%
SMILES C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N
InChI Key AFFPZJFLSDVZBV-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol:

  • Reaction Setup: A solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Ammonia: A solution of ammonia (excess, e.g., in ethanol or as aqueous ammonium hydroxide) is slowly added to the stirred solution of the sulfonyl chloride at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (e.g., 20 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Isolation and Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization to afford this compound as a crystalline solid.

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2-(Trifluoromethyl)benzenesulfonyl_Chloride 2-(Trifluoromethyl)benzenesulfonyl Chloride Reaction Reaction at Room Temperature 2-(Trifluoromethyl)benzenesulfonyl_Chloride->Reaction Ammonia Ammonia (in Ethanol or H₂O) Ammonia->Reaction THF Tetrahydrofuran (Solvent) THF->Reaction Workup Aqueous Work-up (EtOAc, aq. NH₄Cl, Brine) Reaction->Workup Purification Isolation & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: URAT1 Inhibition

A primary focus of current research on this compound derivatives is their potential as inhibitors of the urate transporter 1 (URAT1). URAT1 is a member of the organic anion transporter (OAT) family and is predominantly expressed in the apical membrane of renal proximal tubular cells, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the blood.

Mechanism of Action

Inhibition of URAT1 by this compound derivatives leads to a decrease in the reabsorption of uric acid in the kidneys. This results in increased urinary excretion of uric acid and a subsequent reduction of its concentration in the serum. This mechanism of action is highly relevant for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a major risk factor for the development of gout.

URAT1 Inhibition Signaling Pathway

G Mechanism of URAT1 Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Transport UricAcid_Cell Uric Acid URAT1->UricAcid_Cell Reabsorption UricAcid_Blood Uric Acid Reabsorption (Hyperuricemia) UricAcid_Cell->UricAcid_Blood Inhibitor This compound Derivative (Inhibitor) Inhibitor->URAT1 Inhibition

Caption: Inhibition of uric acid reabsorption via URAT1.

URAT1 Inhibition Assay Protocol

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds against the URAT1 transporter.

Experimental Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and form a confluent monolayer.

  • Compound Preparation: Test compounds, including this compound derivatives, are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in an appropriate assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.

  • Uptake Assay:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are pre-incubated with the test compounds at various concentrations for a defined period (e.g., 10-15 minutes) at 37°C.

    • The uptake of uric acid is initiated by adding a solution containing a mixture of unlabeled uric acid and a radiolabeled tracer (e.g., [¹⁴C]-uric acid) to each well.

    • The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

  • Termination and Lysis: The uptake reaction is terminated by rapidly aspirating the uptake solution and washing the cells with an ice-cold buffer. The cells are then lysed using a suitable lysis buffer.

  • Quantification: The amount of radiolabeled uric acid taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor that reduces the uptake of uric acid by 50%) is determined by fitting the data to a dose-response curve.

Biological Activity Data

The following table summarizes the reported URAT1 inhibitory activities of various benzenesulfonamide derivatives.

CompoundURAT1 IC₅₀ (µM)Reference
A specific this compound derivative (URAT1 inhibitor 2)1.36[3]
Lesinurad (a marketed URAT1 inhibitor)7.2[4]
Benzbromarone (a marketed URAT1 inhibitor)0.22[5]
A novel N-(pyridin-3-yl)sulfonamide derivative0.032[4]

Conclusion

This compound is a compound of significant interest in both the agrochemical and pharmaceutical industries. Its history is a testament to the power of fluorine chemistry in the rational design of molecules with tailored properties. While its initial applications were in the development of herbicides, its role as a versatile scaffold for drug discovery is now well-established. The development of this compound derivatives as potent URAT1 inhibitors for the treatment of hyperuricemia and gout represents a promising avenue for future research and therapeutic innovation. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-(Trifluoromethyl)benzenesulfonamide (CAS No: 1869-24-5). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆F₃NO₂S
Molecular Weight 225.19 g/mol
Appearance White to almost white crystal/powder[1]
Melting Point 180-184 °C[2]
Boiling Point 320.5±52.0 °C (Predicted)[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Soluble in Methanol[3]
pKa 9.55±0.60 (Predicted)[3]

Toxicological Information

Comprehensive toxicological data for this compound is limited. One supplier classifies the compound as "Harmful if swallowed".[4] However, a majority of reports (98.6%) to the European Chemicals Agency (ECHA) indicate that it does not meet the criteria for GHS hazard classification.[5] It is prudent to handle the compound as potentially hazardous in the absence of complete data.

Table 2: Summary of Available Toxicological Data

EndpointResultReference
Acute Oral Toxicity Harmful if swallowed (Signal Word: Warning)[4]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
STOT-Single Exposure No data available[1]
STOT-Repeated Exposure No data available[1]

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported. While one source indicates it is hazardous, the aggregated information from ECHA suggests it does not meet the criteria for classification.[4][5] Given this discrepancy, it is recommended to handle the substance with care.

Table 3: GHS Hazard Information

Hazard StatementPrecautionary StatementSignal WordPictogramReference
Harmful if swallowedP264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.Warning![4]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols for handling solid chemicals in a laboratory setting, which should be adapted based on the specific experimental context.

General Handling Protocol for Solid this compound

This protocol outlines the basic steps for safely weighing and preparing solutions of the compound.

  • Preparation :

    • Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure.

    • Prepare a clean, non-static weighing vessel (e.g., glassine paper, beaker).

    • Have the appropriate solvent and glassware for solution preparation readily available.

  • Personal Protective Equipment (PPE) :

    • Don a laboratory coat, nitrile gloves, and chemical safety goggles.[2]

    • For operations with a high risk of dust generation, a NIOSH-approved N95 respirator is recommended.[2]

  • Weighing :

    • Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure it is contained within the ventilated enclosure.

    • Close the stock container tightly immediately after use.

  • Solution Preparation :

    • Transfer the weighed solid into the appropriate glassware (e.g., volumetric flask, beaker).

    • Add the solvent slowly, rinsing the weighing vessel to ensure a complete transfer of the compound.

    • If necessary, use a sonicator or magnetic stirrer to aid dissolution.

  • Cleanup :

    • Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.

    • Dispose of contaminated weighing paper and gloves in the appropriate chemical waste container.

    • Wash hands thoroughly after completing the procedure.

Spill Response Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuation and Notification :

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

  • Containment :

    • For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.

  • Cleanup :

    • Wearing appropriate PPE (lab coat, gloves, safety goggles, and respirator if necessary), carefully sweep the absorbed material into a designated chemical waste container.

    • Wipe the spill area with a damp cloth, followed by a dry cloth.

    • Place all contaminated materials into a sealed bag for disposal as chemical waste.

  • Decontamination :

    • Wash hands and any exposed skin thoroughly with soap and water after cleanup.

Safety and Handling Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE Identify Hazards PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Solid Compound PrepareWorkArea->Weighing Dissolution Prepare Solution Weighing->Dissolution Experiment Conduct Experiment Dissolution->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate WasteDisposal Dispose of Chemical Waste Decontaminate->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Logical workflow for the safe handling of this compound.

FirstAidResponse cluster_exposure Exposure Route cluster_action First Aid Action cluster_medical Medical Attention Ingestion Ingestion RinseMouth Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Ingestion->RinseMouth Inhalation Inhalation FreshAir Move to fresh air. Get medical attention if symptoms occur. Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash off immediately with plenty of water for at least 15 minutes. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. EyeContact->RinseEyes SeekMedical Seek Medical Attention if Symptoms Persist RinseMouth->SeekMedical FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical

Caption: First aid response procedures for exposure to this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.

Table 4: Storage and Stability Information

ParameterRecommendationReference
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Incompatible Materials Oxidizing agents.[1]
Chemical Stability Stable under proper conditions.[1]

Disposal Considerations

All waste containing this compound should be handled as hazardous chemical waste.

  • Solid Waste : Collect in a designated, labeled, and sealed container.

  • Liquid Waste : Collect in a designated, labeled, and sealed solvent waste container.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.

Conclusion

While this compound has limited available safety and toxicological data, it should be handled with the standard precautions for laboratory chemicals. Adherence to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling techniques, and emergency preparedness, is essential for its safe use in research and development. A thorough risk assessment should be conducted before undertaking any new experimental procedures involving this compound.

References

The Pivotal Role of 2-(Trifluoromethyl)benzenesulfonamide in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of molecular scaffolds, 2-(Trifluoromethyl)benzenesulfonamide has emerged as a cornerstone for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on its utility in developing treatments for inflammation, cancer, and metabolic diseases.

Core Compound Profile

Chemical Properties of this compound

PropertyValueReference
CAS Number 1869-24-5[2][3]
Molecular Formula C7H6F3NO2S[2][3]
Molecular Weight 225.19 g/mol [2][3]
Melting Point 180-184 °C[2]
Appearance White to almost white powder to crystal[2]
Solubility Soluble in Methanol[2]

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery pipeline. The following experimental protocols provide detailed methodologies for key synthetic transformations.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core starting material from its corresponding sulfonyl chloride.

Procedure: To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL), an ethanol solution of 2 M ammonia (71 mL) was slowly added under a nitrogen atmosphere at room temperature. The reaction mixture was stirred at room temperature for 20 hours. Upon completion, the solvent was removed by evaporation. The resulting residue was redissolved in ethyl acetate (150 mL) and washed sequentially with a saturated aqueous NH4Cl solution (50 mL) and brine (50 mL). The organic layer was then dried over anhydrous MgSO4, filtered, and concentrated to yield pure this compound as a pale yellow solid.[2]

Yield: 4.6 g (89%)[2] Purity: 98.6% (HPLC)[2]

Experimental Protocol 2: Synthesis of a Benzenesulfonamide Derivative Targeting PI3K/mTOR

This protocol exemplifies the synthesis of a propynyl-substituted benzenesulfonamide derivative, which has been investigated for its potential as a dual PI3K/mTOR inhibitor.

General Procedure: A mixture of the appropriate amine, a propynyl-substituted electrophile, and a suitable base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propynyl-substituted benzenesulfonamide derivative.

Note: The specific reactants and conditions would be adapted based on the target molecule as described in the primary literature.

Experimental Protocol 3: Synthesis of Celecoxib

This protocol outlines the final step in the synthesis of the well-known COX-2 inhibitor, Celecoxib, from a key intermediate.

Procedure: A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) was heated at 75-80°C and stirred for 5 hours. The reaction mixture was then cooled to 0-5°C and stirred for an additional hour. The separated solid was filtered, washed with water (150 ml), and dried to yield Celecoxib.[4]

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant therapeutic potential across various disease areas. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
12d MDA-MB-468 (Breast)3.99 ± 0.21[5]
12i MDA-MB-468 (Breast)1.48 ± 0.08[5]
12d CCRF-CEM (Leukemia)4.51 ± 0.24[5]
12i CCRF-CEM (Leukemia)9.83 ± 0.52[5]
3d MCF-7 (Breast)43.4[6]
4d MCF-7 (Breast)39.0[6]
3d MDA-MB-231 (Breast)35.9[6]
4d MDA-MB-231 (Breast)35.1[6]
3a A549 (Lung)5.988 ± 0.12[6]
Table 2: In Vitro Anti-inflammatory Activity of a Benzenesulfonamide Derivative
CompoundAssayIC50 (µM)Reference
2 NO Production in RAW264.7 cells7.6[7]
Table 3: Pharmacokinetic Parameters of Selected Benzenesulfonamide Derivatives
CompoundParameterValueSpeciesReference
20 Caco-2 Permeability (10⁻⁶ cm/s)>10-[8]
23 Caco-2 Permeability (10⁻⁶ cm/s)>10-[8]
20 Aqueous Solubility (µg/mL)>200-[8]
23 Aqueous Solubility (µg/mL)>200-[8]

Note: The presented data is a selection from various studies and direct comparison between compounds may not be appropriate due to different experimental conditions.

Visualizing the Drug Discovery Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->PI3K Inhibits Benzenesulfonamide->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of benzenesulfonamide derivatives.

Experimental Workflow

experimental_workflow start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening (e.g., Cancer Cell Lines) purification->in_vitro ic50 Determine IC50 Values in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo adme ADME/Tox Profiling in_vivo->adme candidate Drug Candidate adme->candidate

Caption: A typical workflow for the discovery of drugs based on this compound.

Structure-Activity Relationship

sar_logic core This compound Core Trifluoromethyl Group Sulfonamide Group modifications Structural Modifications R1 Substitution R2 Substitution core->modifications Leads to properties Altered Properties Lipophilicity Steric Hindrance H-Bonding Capacity modifications->properties Results in activity Biological Activity Increased Potency Improved Selectivity Enhanced Bioavailability properties->activity Influences

Caption: The logical relationship between structural modifications and biological activity.

Conclusion

This compound stands as a privileged scaffold in the realm of drug discovery. Its inherent chemical properties, coupled with its synthetic tractability, provide a robust platform for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented in this guide underscore the significant contributions of this starting material to the development of novel therapeutics. Future research leveraging this versatile core will undoubtedly continue to enrich the pipeline of drug candidates for challenging diseases.

References

Methodological & Application

Synthesis of Novel Celecoxib Analogues Utilizing 2-(Trifluoromethyl)benzenesulfonamide as a Key Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Abstract: This document outlines a comprehensive methodology for the synthesis of novel celecoxib analogues starting from 2-(trifluoromethyl)benzenesulfonamide. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of inflammation and pain. The synthesis of its analogues is a critical area of research for the development of new anti-inflammatory agents with improved efficacy and safety profiles. This application note provides a detailed, step-by-step protocol for the chemical synthesis, alongside data on the biological activity of various celecoxib analogues. Furthermore, it includes a visualization of the experimental workflow and the COX-2 signaling pathway to provide a clear and comprehensive understanding of the process and its biological context.

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[2] By selectively targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The development of new celecoxib analogues is driven by the need for molecules with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the core structure of celecoxib can lead to improved therapeutic agents. This application note focuses on a synthetic strategy that utilizes this compound as a starting material to introduce a trifluoromethyl group at the ortho-position of the benzenesulfonamide moiety of celecoxib. This substitution is of interest for its potential to modulate the electronic and steric properties of the molecule, which could influence its binding affinity and selectivity for the COX-2 enzyme.

Proposed Synthetic Pathway

The synthesis of the target celecoxib analogue, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-(trifluoromethyl)benzenesulfonamide, from this compound is proposed to proceed through a four-step sequence as illustrated below. This pathway involves the introduction of a hydrazine functional group onto the benzenesulfonamide ring, which is then condensed with a 1,3-dicarbonyl compound to form the characteristic diarylpyrazole core of celecoxib.

Synthetic_Pathway start This compound step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate1 4-Nitro-2-(trifluoromethyl)benzenesulfonamide step1->intermediate1 step2 Reduction intermediate1->step2 Fe, HCl or H₂, Pd/C intermediate2 4-Amino-2-(trifluoromethyl)benzenesulfonamide step2->intermediate2 step3 Diazotization & Reduction intermediate2->step3 1. NaNO₂, HCl 2. SnCl₂ intermediate3 4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide step3->intermediate3 step4 Condensation with 1,3-Diketone intermediate3->step4 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione final_product Target Celecoxib Analogue step4->final_product COX2_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox2 COX-2 arachidonic_acid->cox2 substrate pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 catalyzes pg_synthases Prostaglandin Synthases pgh2->pg_synthases substrate prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins catalyzes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate celecoxib Celecoxib Analogues celecoxib->cox2 inhibits

References

Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzenesulfonamide is a key chemical intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways.[1] Its structural motifs, specifically the trifluoromethyl group and the benzenesulfonamide core, are integral to the design of potent and selective inhibitors of enzymes involved in the inflammatory cascade. While this compound itself is not typically an active anti-inflammatory agent, it serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor in the synthesis of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. This document provides an overview of its application in anti-inflammatory drug discovery, relevant biological pathways, and detailed protocols for assessing the anti-inflammatory activity of its derivatives.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary anti-inflammatory mechanism associated with derivatives of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The sulfonamide moiety present in derivatives of this compound plays a crucial role in the selective binding to the COX-2 enzyme.

Signaling Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Compound This compound -derived Inhibitors (e.g., Celecoxib) Compound->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro COX-2 Inhibitory Activity of Related Compounds

While specific inhibitory data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and other benzenesulfonamide derivatives to provide context for the potential of this chemical class.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib COX-115300[3]
COX-20.05[3]
Compound 6b COX-113.16329[3]
COX-20.04[3]
Compound 6j COX-112.48312[3]
COX-20.04[3]
Indomethacin COX-10.110.02[3]
COX-25.08[3]
Diclofenac COX-10.094.52[3]
COX-20.43[3]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds derived from this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and celecoxib in DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or vehicle (DMSO for control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the potential of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay NO_Assay LPS-Induced NO Production Assay In_Vitro_Screening->NO_Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis NO_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End End: Preclinical Development In_Vivo_Studies->End

Caption: General workflow for screening anti-inflammatory compounds derived from this compound.

Conclusion

This compound is a valuable scaffold in the design and synthesis of novel anti-inflammatory agents. Its incorporation into molecules targeting the COX-2 enzyme has led to the development of effective therapeutics. The protocols and information provided herein offer a framework for researchers to evaluate the anti-inflammatory potential of new compounds derived from this important chemical intermediate. By utilizing these standardized assays, drug development professionals can effectively screen and identify promising lead candidates for further preclinical and clinical investigation.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the Suzuki coupling reaction of N-substituted 2-(trifluoromethyl)benzenesulfonamides with various arylboronic acids. This reaction is a powerful tool for the synthesis of N,2-diarylbenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and materials science. The trifluoromethyl group at the ortho position presents unique electronic and steric challenges, making the optimization of reaction conditions crucial for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread due to its functional group tolerance and generally mild reaction conditions.[2] The N-aryl sulfonamide moiety is a key pharmacophore found in numerous approved drugs.[3] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document provides a generalized protocol for the palladium-catalyzed Suzuki coupling of an N-aryl-2-(bromobenzenesulfonamide) with an arylboronic acid to yield the desired N,2-diaryl-2-(trifluoromethyl)benzenesulfonamide. The protocol is based on established methodologies for the Suzuki coupling of electron-deficient aryl halides and sulfonamides.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of an N-aryl-2-(bromobenzenesulfonamide) with an arylboronic acid is depicted below. The bromo-derivative of 2-(trifluoromethyl)benzenesulfonamide is proposed as the starting material, as aryl bromides are common substrates for Suzuki reactions.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant_A < N-Aryl-2-bromobenzenesulfonamide > Product_C < N,2-Diaryl-2-(trifluoromethyl)benzenesulfonamide > Reactant_A->Product_C + Reactant_B < Arylboronic Acid > Reactant_B->Product_C + Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Ligand (e.g., SPhos, XPhos) Base Base (e.g., K3PO4) Solvent Solvent (e.g., Dioxane/H2O) experimental_workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to a dry flask - Establish inert atmosphere start->setup solvent Solvent Addition: - Add anhydrous organic solvent - Add degassed water setup->solvent reaction Reaction: - Stir and heat to the desired temperature solvent->reaction monitoring Monitoring: - Track reaction progress via TLC or LC-MS reaction->monitoring workup Workup: - Cool, dilute, and perform aqueous extraction monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end catalytic_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime - X-B(OR)2 RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

References

Application Notes and Protocols for N-arylation of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 2-(trifluoromethyl)benzenesulfonamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The presence of the ortho-trifluoromethyl group presents unique challenges due to its steric bulk and strong electron-withdrawing nature, necessitating carefully optimized reaction conditions.

Two primary catalytic systems have proven effective for the N-arylation of sulfonamides: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling. Below are detailed protocols and comparative data for these methodologies, based on established procedures for structurally related sulfonamides.

Key Methodologies and Comparative Data

The choice of catalytic system for the N-arylation of this compound depends on several factors, including the nature of the arylating agent (aryl halide vs. aryl boronic acid), desired reaction conditions, and tolerance of other functional groups.

MethodCatalyst SystemArylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig Amination Pd(OAc)₂ / XantphosAryl Bromide/ChlorideCs₂CO₃Toluene80-11070-95
Ullmann-Type Coupling CuIAryl IodideK₂CO₃DMSO110-13060-85
Chan-Evans-Lam Coupling Cu(OAc)₂Aryl Boronic AcidEt₃NCH₂Cl₂Room Temp.75-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol is adapted from established procedures for the N-arylation of electron-deficient sulfonamides and is a robust method for coupling with aryl halides.

Materials:

  • This compound

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-(trifluoromethyl)benzenesulfonamide.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of this compound

This protocol utilizes a copper catalyst for the coupling of this compound with aryl iodides, a classic and cost-effective method for C-N bond formation.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C in an oil bath under an inert atmosphere.

  • Stir the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl-2-(trifluoromethyl)benzenesulfonamide.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

N_Arylation_Workflow start Start reagents Combine Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated N-Aryl Product purification->product

Caption: General workflow for the N-arylation of this compound.

Signaling Pathway and Logical Relationships

The choice between the Buchwald-Hartwig and Ullmann-type reactions often depends on the available starting materials and desired reaction conditions. The following diagram illustrates this decision-making process.

Reaction_Choice start Starting Material Availability aryl_halide Aryl Halide Available start->aryl_halide aryl_boronic Aryl Boronic Acid Available start->aryl_boronic buchwald Buchwald-Hartwig Amination (Pd-catalyzed) aryl_halide->buchwald ullmann Ullmann-Type Coupling (Cu-catalyzed, for Aryl Iodides) aryl_halide->ullmann chan_lam Chan-Evans-Lam Coupling (Cu-catalyzed) aryl_boronic->chan_lam

Caption: Decision pathway for selecting an N-arylation method.

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)benzenesulfonamide in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and fungicidal activity of derivatives synthesized from 2-(trifluoromethyl)benzenesulfonamide. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of the synthetic workflow and proposed mechanism of action. The inclusion of a trifluoromethyl group often enhances the efficacy and metabolic stability of agrochemicals, making this compound a valuable starting material in the development of novel fungicides.

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including applications in agriculture as fungicides. The incorporation of a trifluoromethyl (CF3) group into the benzenesulfonamide scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved fungicidal potency and a broader spectrum of activity. This document focuses on the synthesis of N-aryl-2-(trifluoromethyl)benzenesulfonamides and their evaluation as potential fungicides against various plant pathogens.

Data Presentation

The fungicidal efficacy of a series of N-aryl-2-(trifluoromethyl)benzenesulfonamide derivatives was evaluated against several economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth, are summarized in the table below.

Compound IDTarget FungusEC50 (µg/mL)[1]
1 Pythium ultimum12.5
Phytophthora capsici25
Rhizoctonia solani6.25
Botrytis cinerea12.5
2 Pythium ultimum> 100
Phytophthora capsici> 100
Rhizoctonia solani50
Botrytis cinerea> 100
3 Pythium ultimum6.25
Phytophthora capsici12.5
Rhizoctonia solani3.13
Botrytis cinerea6.25

Note: The EC50 values are indicative of the in vitro fungicidal activity. Lower values indicate higher potency.

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-aryl-2-(trifluoromethyl)benzenesulfonamides, based on established chemical literature.

Synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide (Compound 3)

A representative protocol for the synthesis of an N-aryl-2-(trifluoromethyl)benzenesulfonamide derivative is outlined below.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • 4-Chloroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in dichloromethane (DCM).

  • To this solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of N-aryl-2-(trifluoromethyl)benzenesulfonamide fungicides.

G cluster_synthesis Synthesis cluster_evaluation Fungicidal Evaluation start Starting Materials (2-(Trifluoromethyl)benzenesulfonyl chloride & Substituted Aniline) reaction Sulfonamide Formation (Pyridine, DCM) start->reaction workup Aqueous Workup (HCl, NaHCO3) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure N-Aryl-2-(trifluoromethyl)- benzenesulfonamide purification->product in_vitro In Vitro Assay (Mycelial Growth Inhibition) product->in_vitro Test Compound data_analysis Data Analysis (EC50 Determination) in_vitro->data_analysis in_vivo In Vivo Assay (Detached Leaf/Whole Plant) data_analysis->in_vivo results Efficacy Assessment in_vivo->results

Caption: Synthetic and evaluation workflow.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

While the precise molecular target of many benzenesulfonamide fungicides is still under investigation, a plausible mechanism of action for some derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3][4][5][6] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

G cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Fungicide succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 Reduction q Ubiquinone (Q) q->sdh complex_iii Complex III qh2->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv oxygen O2 complex_iv->oxygen atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient water H2O oxygen->water atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase fungicide N-Aryl-2-(trifluoromethyl)- benzenesulfonamide fungicide->sdh inhibition Inhibition

Caption: Proposed inhibition of SDH.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel fungicides. The resulting N-aryl-2-(trifluoromethyl)benzenesulfonamide derivatives have demonstrated significant in vitro activity against a range of plant pathogenic fungi. The protocols and data presented herein provide a solid foundation for researchers in the field of agrochemical discovery to further explore this promising class of compounds. Future work should focus on elucidating the precise mechanism of action and conducting extensive in vivo trials to validate the efficacy of these compounds under field conditions.

References

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethyl)benzenesulfonamide and its derivatives are significant scaffolds in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This document provides a detailed protocol for the synthesis of N-substituted this compound derivatives, starting from the key intermediate, 2-(trifluoromethyl)benzenesulfonyl chloride. The primary synthetic route described is the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines.[2][3]

General Synthetic Pathway

The principal method for synthesizing the target derivatives involves the nucleophilic substitution of the chloride on 2-(trifluoromethyl)benzenesulfonyl chloride by a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: CF₃C₆H₄SO₂Cl + R¹R²NH → CF₃C₆H₄SO₂NR¹R² + HCl

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted 2-(Trifluoromethyl)benzenesulfonamides

This protocol describes a general method for the reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and an amine (primary or secondary).

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5)

  • Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous Pyridine or Triethylamine (as a base and/or solvent)[4]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the selected amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC analysis.[5]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives using the general protocol.

Derivative (N-Substituent) Amine Used Reaction Conditions (Solvent, Base, Temp, Time) Yield (%) Purity (%) Melting Point (°C)
N-PhenylAnilineDCM, Pyridine, RT, 6h85>98 (HPLC)121-123
N-BenzylBenzylamineDCM, Pyridine, RT, 4h92>99 (HPLC)98-100
N-PiperidinylPiperidineDCM, Pyridine, RT, 5h88>98 (HPLC)110-112
N-(4-Methoxyphenyl)p-AnisidineTHF, Triethylamine, RT, 8h82>97 (HPLC)135-137
N-MorpholinylMorpholineTHF, Triethylamine, RT, 6h90>99 (HPLC)142-144

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives.

experimental_workflow start_materials Starting Materials - Amine (R¹R²NH) - 2-(Trifluoromethyl)benzenesulfonyl chloride - Solvent (DCM/THF) - Base (Pyridine) reaction_step Reaction - Stir at 0°C to RT - 4-12 hours start_materials->reaction_step Combine workup Aqueous Work-up - Quench with 1M HCl - Wash with NaHCO₃, Brine - Dry over MgSO₄ reaction_step->workup Process purification Purification - Filtration - Solvent Evaporation - Recrystallization or Chromatography workup->purification Isolate Crude product Final Product - N-Substituted Derivative purification->product Isolate Pure analysis Characterization - NMR, MS, HPLC product->analysis

Caption: General workflow for the synthesis of derivatives.

signaling_pathway sulfonyl_chloride 2-(Trifluoromethyl)benzenesulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack amine Primary/Secondary Amine (Nucleophile) amine->intermediate Nucleophilic Attack base Base (e.g., Pyridine) (HCl Scavenger) hcl_salt Pyridinium Hydrochloride (Byproduct) base->hcl_salt Neutralization product N-Substituted This compound intermediate->product Chloride Elimination

Caption: Key chemical relationships in the sulfonamide synthesis.

References

Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trifluoromethyl)benzenesulfonamide as a key building block in the synthesis of novel kinase inhibitors. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to facilitate research and development in this area. The trifluoromethyl group on the benzenesulfonamide moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its binding affinity and selectivity for target kinases.

Introduction to Kinase Inhibitors and the Role of the Sulfonamide Moiety

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, playing a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs in oncology.

The sulfonamide group is a key pharmacophore in many kinase inhibitors due to its ability to act as a hydrogen bond donor and acceptor, mimicking the phosphate group of ATP and interacting with the hinge region of the kinase ATP-binding site. The this compound scaffold offers a unique combination of features for the design of potent and selective kinase inhibitors.

Synthesis of Kinase Inhibitors Incorporating this compound

The synthesis of kinase inhibitors featuring the this compound moiety typically involves the coupling of this compound with a suitable heterocyclic core, which forms the scaffold of the kinase inhibitor. Common synthetic strategies include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or copper-catalyzed reactions like the Ullmann condensation. These methods allow for the formation of a C-N bond between the sulfonamide nitrogen and an aryl or heteroaryl halide on the kinase inhibitor scaffold.

General Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of an N-aryl-2-(trifluoromethyl)benzenesulfonamide derivative, a common core structure in many kinase inhibitors. This method is adapted from established Buchwald-Hartwig amination procedures.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., a chloro-, bromo-, or iodo-substituted purine, pyrimidine, or other kinase-binding scaffold)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-(trifluoromethyl)benzenesulfonamide product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data: Inhibitory Activity of Benzenesulfonamide-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of various kinase inhibitors that incorporate a benzenesulfonamide moiety. This data highlights the potency of this class of compounds against different kinase targets.

Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Compound IDModification on BenzenesulfonamideIC₅₀ (µM) against CDK2Reference
13-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide0.21[2]
2N-methyl derivative of Compound 1>10[2]
3N-ethyl derivative of Compound 11.5[2]

Table 2: Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

Compound IDTarget Kinase(s)ScaffoldIC₅₀ (nM)Reference
7kPI3K/mTORPropynyl-substituted benzenesulfonamidePI3Kα: 1.5, mTOR: 8.3[3]
17ePI3K/mTORN-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamidePI3Kα: 1.7[4]

Table 3: Polo-like Kinase 4 (PLK4) Inhibition

Compound IDScaffoldIC₅₀ (nM) against PLK4Reference
K01N-(1H-indazol-6-yl)benzenesulfonamide977.6[5]
K17Substituted N-(1H-indazol-6-yl)benzenesulfonamide0.3[5]
K22Substituted N-(1H-indazol-6-yl)benzenesulfonamide0.1[5]

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target kinases operate is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key kinase signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

CDK Regulation of the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A CDK2 CyclinE_CDK2->CyclinA_CDK2 CyclinB_CDK1 Cyclin B CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis

Caption: Key CDK complexes driving the cell cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The synthetic protocols and structure-activity relationship data presented here provide a solid foundation for researchers engaged in the design and development of novel targeted therapies. The visualization of key signaling pathways further aids in understanding the biological context of these inhibitors. Further exploration of this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of trifluoromethyl-substituted benzenesulfonamide derivatives as reagents in polymer chemistry, with a focus on their role in cationic ring-opening polymerization. While direct applications of 2-(Trifluoromethyl)benzenesulfonamide in polymerization are not extensively documented in publicly available literature, the use of its isomer, 4-(trifluoromethyl)benzenesulfonate, as a component of a polymerization initiator has been reported, offering valuable insights into the potential applications of this class of compounds.

Application in Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

The trifluoromethylbenzenesulfonate group has been demonstrated to be an effective counter-ion in initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of well-defined poly(2-oxazoline)s (POx). POx are a class of polymers with significant interest in the biomedical field due to their biocompatibility and tunable properties.

The use of a 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF₃) counter-ion in a functional initiator has been shown to provide a balance between the stability of a tosylate and the enhanced propagation rate comparable to a triflate. This allows for fast and complete initiation, which is crucial for the synthesis of well-defined polymers with controlled molecular weights and functionalities.[1]

Logical Workflow for Initiator Synthesis and Polymerization

cluster_initiator Initiator Synthesis cluster_polymerization Cationic Ring-Opening Polymerization start Functional Alcohol (e.g., TEG-OH) initiator Functional Initiator (e.g., TEG-OTosCF3) start->initiator Reaction with Base reagent1 4-(Trifluoromethyl)benzenesulfonyl Chloride reagent1->initiator polymer Well-defined Poly(2-oxazoline) initiator->polymer Initiation & Propagation monomer 2-Oxazoline Monomer (e.g., 2-ethyl-2-oxazoline) monomer->polymer

Caption: Workflow for the synthesis of a functional initiator and subsequent cationic ring-opening polymerization of 2-oxazolines.

Quantitative Data: Kinetic Studies

Kinetic studies have been conducted to compare the performance of the 4-(trifluoromethyl)benzenesulfonate (fluorylate) initiator with other common initiators in the polymerization of 2-ethyl-2-oxazoline (EtOx) and 2-octyl-2-oxazoline (OctOx).[1] The data highlights the initiator efficiency and polymerization rate.

Initiator Counter-ionMonomerSolventApparent Propagation Rate Constant (k app prop) [L mol⁻¹ s⁻¹]Initiator Efficiency (I_eff)
Fluorylate (TosCF₃) EtOx Acetonitrile 1.1 x 10⁻² >0.95
Tosylate (Tos)EtOxAcetonitrile2.0 x 10⁻³>0.95
Triflate (Tf)EtOxAcetonitrile1.5 x 10⁻²>0.95
Fluorylate (TosCF₃) OctOx Chlorobenzene 2.2 x 10⁻³ >0.95
Tosylate (Tos)OctOxChlorobenzene4.0 x 10⁻⁴>0.95
Triflate (Tf)OctOxChlorobenzene2.5 x 10⁻³>0.95

Table 1: Comparison of kinetic data for the polymerization of 2-oxazolines with different initiator counter-ions.[1]

Experimental Protocol: Synthesis of a Functional Initiator with a 4-(Trifluoromethyl)benzenesulfonate Counter-ion

This protocol is adapted from the synthesis of a tri(ethylene glycol) (TEG) functionalized initiator.[1]

Materials:

  • Tri(ethylene glycol) monomethyl ether (TEG-OH)

  • 4-(Trifluoromethyl)benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve tri(ethylene glycol) monomethyl ether (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the functional initiator.

Potential Application in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

While there is no direct evidence of this compound being used as a RAFT agent, its chemical structure suggests potential for modification into a RAFT agent. The core components of a RAFT agent are a thiocarbonylthio group (S=C-S) with a stabilizing Z group and a reinitiating R group. One could envision synthesizing a RAFT agent where the 2-(trifluoromethyl)phenylsulfonamide moiety is incorporated into the Z or R group to impart specific properties to the resulting polymer.

Conceptual Experimental Workflow for Screening in RAFT Polymerization

cluster_synthesis RAFT Agent Synthesis cluster_polymerization RAFT Polymerization Screening start 2-(Trifluoromethyl) benzenesulfonamide modification Chemical Modification start->modification raft_agent Novel RAFT Agent modification->raft_agent polymerization Polymerization Reaction raft_agent->polymerization monomer Vinyl Monomer (e.g., Styrene, Acrylate) monomer->polymerization initiator Radical Initiator (e.g., AIBN) initiator->polymerization analysis Characterization (GPC, NMR) polymerization->analysis polymer Controlled Polymer analysis->polymer

Caption: Conceptual workflow for the synthesis and screening of a novel RAFT agent derived from this compound.

General Experimental Protocol for RAFT Polymerization

This is a general protocol for conducting a RAFT polymerization experiment. The specific RAFT agent, monomer, initiator, solvent, and temperature will need to be optimized.

Materials:

  • Vinyl monomer (e.g., methyl methacrylate, styrene)

  • RAFT agent

  • Radical initiator (e.g., AIBN, V-50)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a Schlenk flask, add the monomer, RAFT agent, and solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the radical initiator.

  • Place the flask in a preheated oil bath at the desired temperature and stir.

  • Take samples at regular intervals to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Summary and Future Outlook

While the direct application of this compound as a reagent in polymer chemistry is not yet widely established, the successful use of its isomer in cationic ring-opening polymerization highlights a promising avenue for research. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to fine-tune the reactivity of initiators and potentially other polymerization reagents.

Future research could focus on:

  • The synthesis and evaluation of 2-(trifluoromethyl)benzenesulfonate-containing initiators for CROP.

  • The design and synthesis of novel monomers incorporating the this compound moiety to create functional polymers with unique properties.

  • The development of RAFT agents and other mediating species derived from this compound for controlled radical polymerization.

The exploration of this and related compounds is a promising area for the development of new functional polymers for a variety of applications, including drug delivery, advanced coatings, and specialty materials.

References

Application Notes and Protocols for the Biological Activity Screening of 2-(Trifluoromethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 2-(Trifluoromethyl)benzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the benzenesulfonamide scaffold, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making these derivatives promising candidates for drug discovery.[4]

This document outlines detailed protocols for in vitro cytotoxicity assessment, as well as specific enzyme inhibition assays for carbonic anhydrases and protein kinases, which are common targets for sulfonamide-based compounds.[5][6][7] Additionally, it provides visualizations of a general experimental workflow and a key signaling pathway often modulated by this class of compounds.

Data Presentation

The biological activities of various benzenesulfonamide derivatives are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative measure of the potency of these compounds against different cancer cell lines and enzyme targets.

Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives against Human Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference
AL106 U87Glioblastoma58.6[2]
Compound 23 IGR39Malignant Melanoma27.8 ± 2.8[8]
Compound 23 MDA-MB-231Triple-Negative Breast Cancer20.5 ± 3.6[8]
Compound 6 HCT-116Colon Cancer3.53[5]
Compound 6 HepG-2Liver Cancer3.33[5]
Compound 6 MCF-7Breast Cancer4.31[5]
Compound 15 HCT-116Colon Cancer3.66[5]
Compound 15 HepG-2Liver Cancer3.31[5]
Compound 15 MCF-7Breast Cancer4.65[5]
Compound 12d MDA-MB-468Breast Cancer3.99 ± 0.21[9]
Compound 12i MDA-MB-468Breast Cancer1.48 ± 0.08[9]
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
Compound IDIsoformInhibition Constant (Ki) (nM)Reference
Compound 7a hCA I6844[9]
Compound 7a hCA II3621[9]
Compound 7a hCA IX295.1[9]
Compound 8a hCA I94.4[9]
Compound 12i hCA IX38.8[9]
Compound 4h hCA IX1.5[10]
Compound 4h hCA XII0.8[10]
Compound 5h hCA IX38.9[10]
Compound 5h hCA XII12.4[10]
Compound 1e hCA II< Acetazolamide[7]
Compound 3a hCA II< Acetazolamide[7]
Table 3: Kinase Inhibition by Benzenesulfonamide Derivatives
Compound IDKinase TargetIC50 (nM)Reference
PF-00562271 free base Protein tyrosine kinase 2 beta13.0, 14.0[11]
Dasatinib Abl, Src, c-Kit<1, 0.8, 79[]
Sunitinib VEGFR2, PDGFRβ80, 2[]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146[]
Crizotinib c-Met, ALK11, 24[]
Fostamatinib (R406) Syk41[]
Selumetinib MEK114[]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Materials:

  • Target cancer cell lines (e.g., MDA-MB-231, U87, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compounds in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of carbonic anhydrase (CA) activity.[14] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[14]

1. Materials:

  • Human or bovine carbonic anhydrase (e.g., CA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound derivatives and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Assay Buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile. Prepare fresh daily.[14]

    • Prepare stock solutions of test compounds and Acetazolamide in DMSO.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, test compound dilutions (or DMSO for control), and the CA working solution.

    • It is recommended to perform all measurements in triplicate.[14]

    • Include a blank well containing Assay Buffer and substrate but no enzyme.[14]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC50 or Ki value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the inhibitory activity of this compound derivatives against a specific protein kinase.[6] The assay quantifies the amount of ADP produced, which is proportional to kinase activity.[6]

1. Materials:

  • Kinase of interest and its specific substrate peptide

  • ATP

  • This compound derivatives and a known kinase inhibitor (e.g., Staurosporine) as a positive control

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds.[6]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the serially diluted compounds or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Mandatory Visualization

G General Experimental Workflow for Biological Activity Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Broad Panel of Cell Lines Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Determine IC50 Enzyme Inhibition Assays Enzyme Inhibition Assays Hit Identification->Enzyme Inhibition Assays e.g., Kinase, Carbonic Anhydrase Signaling Pathway Analysis Signaling Pathway Analysis Hit Identification->Signaling Pathway Analysis e.g., Western Blot, qPCR Apoptosis vs Necrosis Assay Apoptosis vs Necrosis Assay Hit Identification->Apoptosis vs Necrosis Assay e.g., Annexin V/PI Staining SAR Studies SAR Studies Enzyme Inhibition Assays->SAR Studies Signaling Pathway Analysis->SAR Studies Apoptosis vs Necrosis Assay->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Lead Compound Lead Compound ADMET Profiling->Lead Compound

Caption: General workflow for in vitro screening of this compound derivatives.

G Simplified Apoptosis Signaling Pathway Sulfonamide Derivative Sulfonamide Derivative Stress Signals Stress Signals Sulfonamide Derivative->Stress Signals MAPK Pathway (p38/ERK) MAPK Pathway (p38/ERK) Stress Signals->MAPK Pathway (p38/ERK) Mitochondrion Mitochondrion Stress Signals->Mitochondrion Caspase-8 Caspase-8 MAPK Pathway (p38/ERK)->Caspase-8 Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Phase

Caption: Apoptosis induction by sulfonamide derivatives via MAPK and mitochondrial pathways.[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and reliable synthetic route for this compound?

A1: A widely employed and effective method is a two-step synthesis. The first step involves the preparation of the key intermediate, 2-(Trifluoromethyl)benzenesulfonyl chloride. The second step is the subsequent amination of this sulfonyl chloride to yield the final product. A common route to the intermediate is the Sandmeyer reaction, starting from 2-(Trifluoromethyl)aniline.[1][2]

Q2: I am experiencing a low yield during the synthesis of the intermediate, 2-(Trifluoromethyl)benzenesulfonyl chloride. What are the likely causes?

A2: Low yields in this step often trace back to two main areas:

  • Issues with the Sandmeyer Reaction: If you are preparing the sulfonyl chloride from 2-(Trifluoromethyl)aniline, incomplete diazotization is a common problem. It is critical to maintain low temperatures (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition. Ensure the stoichiometric amounts of sodium nitrite and acid are correct.

  • Byproduct Formation during Chlorosulfonation: If using a direct chlorosulfonation approach on benzotrifluoride, the formation of the diaryl sulfone byproduct is a significant issue that can reduce yield.[3] This reaction requires harsh, highly acidic conditions which can be difficult to control.[4] To minimize sulfone formation, the benzotrifluoride should be added slowly to an excess of chlorosulfonic acid, not the other way around.[3]

Q3: My final amination step to produce this compound has a poor yield. How can I troubleshoot this?

A3: A low yield in the final amination step is typically caused by one of the following factors:

  • Hydrolysis of the Sulfonyl Chloride: 2-(Trifluoromethyl)benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it back to the unreactive sulfonic acid.[3][5] It is imperative to use anhydrous solvents (like THF) and reagents and to protect the reaction from atmospheric moisture.[5][6]

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, adjusting the temperature, or ensuring a sufficient excess of ammonia is used. One successful protocol involves stirring the reaction for up to 20 hours at room temperature.[6]

  • Ammonia Concentration: The concentration and form of ammonia can be critical. It can be bubbled as a gas or added as a solution in an appropriate solvent (e.g., ethanol or THF).[6][7] Ensure efficient mixing to maximize contact between the reactants.

Q4: How can I effectively purify the final this compound product?

A4: The product is a white to off-white crystalline solid.[6][8] After the reaction, the solvent is typically removed, and the residue is worked up. A common workup involves redissolving the crude product in an organic solvent like ethyl acetate and washing it with an aqueous solution (e.g., saturated ammonium chloride) to remove excess ammonia and salts, followed by a brine wash.[6] The organic layer is then dried and concentrated. Further purification can be achieved by:

  • Recrystallization: From an appropriate solvent system.

  • Silica Gel Chromatography: To remove non-polar impurities or byproducts.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride via Sandmeyer Reaction

This procedure is adapted from established methods for synthesizing arylsulfonyl chlorides from anilines.[2]

  • Diazotization: Cool a solution of 2-(Trifluoromethyl)aniline in concentrated hydrochloric acid to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide. Add copper(I) chloride as a catalyst.

  • Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature and allow the reaction to stir until gas evolution ceases.

  • Workup: Quench the reaction mixture by pouring it onto ice water. The sulfonyl chloride will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[10]

Protocol 2: Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[6]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Amination: To this solution, slowly add a 2M solution of ammonia in ethanol (3.5 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 20 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, remove the solvent by rotary evaporation. Redissolve the residue in ethyl acetate.

  • Purification: Wash the ethyl acetate solution sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be used directly or further purified if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of 2-(Trifluoromethyl)benzenesulfonyl chloride

ParameterMethod A[6]Method B (adapted from[7])
Ammonia Source 2 M Solution in EthanolAmmonia Gas
Solvent Anhydrous Tetrahydrofuran (THF)Isopropanol
Temperature Room Temperature-10 °C to 0 °C
Reaction Time 20 hours3.5 hours
Reported Yield 89%N/A (for this specific compound)
Purity (HPLC) 98.6%N/A

Visualizations

Synthesis_Workflow A 2-(Trifluoromethyl)aniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sulfonylation (SO₂, CuCl) C->D E 2-(Trifluoromethyl)benzenesulfonyl chloride D->E F Amination (Ammonia, THF) E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting guide for low yield in the final amination step.

Side_Reaction cluster_reactants Reactants cluster_products Products A Benzotrifluoride C Desired Product: 2-(Trifluoromethyl)benzenesulfonyl chloride A->C Major Pathway D Byproduct: Diaryl Sulfone A->D Side Reaction B Chlorosulfonic Acid (Excess) B->C B->D

Caption: Key side reaction in the direct chlorosulfonation route.

References

Technical Support Center: Purification of 2-(Trifluoromethyl)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(trifluoromethyl)benzenesulfonamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent.[1][2]

  • Immediate Steps:

    • Try to redissolve the oil by adding a small amount of additional hot solvent and reheating the mixture.[1][2]

    • Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1][3]

    • If available, add a seed crystal of pure this compound to the cooled solution.[1][3]

  • Long-Term Strategy:

    • Since the melting point of this compound is high (180-184°C), ensure the boiling point of your solvent is significantly lower.[4]

    • Consider switching to a different solvent or using a co-solvent system.[1]

Q2: I am experiencing a very low yield of crystals. How can I improve it?

A2: Low recovery is a common challenge in recrystallization. Complete recovery is not possible as some product will remain in the mother liquor.[1][3]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to completely dissolve the compound. Excess solvent will lead to more of the compound remaining dissolved upon cooling.[1][3]

    • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal precipitation.[1]

    • Prevent Premature Crystallization: If crystals form during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and use a pre-warmed filtration apparatus.[1][5]

Q3: The product I obtained is an amorphous powder, not crystalline. How can I fix this?

A3: Amorphous solids can form when crystallization occurs too rapidly.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath. Slow cooling promotes the formation of larger, more ordered crystals.[1]

    • Control Evaporation: For certain solvent systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]

Q4: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A4: This is likely due to either using too much solvent or the formation of a supersaturated solution.[2][6]

  • Solutions:

    • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off some of the solvent to achieve saturation, then attempt to cool it again.[6][7]

    • Induce Crystallization: A supersaturated solution may require a nucleation point to begin crystallization.[6]

      • Scratch the inner surface of the flask with a glass rod.[3][8]

      • Add a seed crystal of the pure compound.[3][8]

Frequently Asked Questions (FAQs)

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Based on available data, methanol is a known solvent.[4][9] A patent for a related compound suggests that n-butanol could also be a potential candidate.[10] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q6: How much solvent should I use for the recrystallization?

A6: You should use the minimum amount of boiling solvent required to fully dissolve the crude this compound.[3] Adding the hot solvent portion-wise while the mixture is heating will help to avoid using an excess.[11]

Q7: Is hot filtration always necessary?

A7: Hot filtration is necessary if there are insoluble impurities (e.g., dust, sand) or if decolorizing carbon has been used. If the hot solution is clear and free of suspended particles, you can skip this step.

Q8: How long should I cool the solution to get the maximum yield?

A8: First, allow the solution to cool slowly to room temperature without disturbance. Once it has reached room temperature and crystal formation has begun, you can place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1][12]

Experimental Protocol: Recrystallization of this compound

This is a general procedure that can be adapted based on the chosen solvent and the scale of the experiment.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[11]

  • Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 1869-24-5[4][9]
Molecular Formula C7H6F3NO2S[4]
Molecular Weight 225.19 g/mol [4]
Melting Point 180-184 °C[4]
Appearance White to almost white powder/crystal[4][9]
Solubility Soluble in Methanol[4][9]

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly to Room Temperature dissolve->cool observe Observe for Crystal Formation cool->observe oiling_out Issue: Oiling Out cool->oiling_out Oil Forms ice_bath Cool in Ice Bath observe->ice_bath Crystals Form no_crystals Issue: No Crystals Form observe->no_crystals No Crystals collect Collect Crystals (Vacuum Filtration) ice_bath->collect end Pure Crystals collect->end low_yield Issue: Low Yield collect->low_yield Poor Recovery sol_no_crystals Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_crystals sol_oiling_out Solution: 1. Add More Solvent & Reheat 2. Change Solvent System oiling_out->sol_oiling_out sol_low_yield Solution: 1. Ensure Min. Solvent Used 2. Ensure Complete Cooling low_yield->sol_low_yield sol_no_crystals->cool Retry Cooling sol_oiling_out->dissolve Re-dissolve sol_low_yield->start Optimize Protocol for Next Batch

References

Technical Support Center: 2-(Trifluoromethyl)benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzenesulfonamide. The following sections address common issues and side products encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most prevalent side product is 2-(Trifluoromethyl)benzenesulfonic acid . This occurs due to the hydrolysis of the starting material, 2-(trifluoromethyl)benzenesulfonyl chloride, in the presence of water. It is crucial to maintain anhydrous conditions throughout the reaction to minimize the formation of this impurity.

Q2: Can di-sulfonylation occur during the synthesis?

Yes, the formation of a di-sulfonated byproduct, Bis(2-(trifluoromethyl)phenylsulfonyl)amine , is possible. This happens when two molecules of 2-(trifluoromethyl)benzenesulfonyl chloride react with a single molecule of ammonia. This side reaction can be minimized by carefully controlling the stoichiometry of the reactants and using a slow addition of the sulfonyl chloride to an excess of the ammonia solution.

Q3: What are potential impurities originating from the starting material?

The purity of the final product is highly dependent on the purity of the starting 2-(trifluoromethyl)benzenesulfonyl chloride. Common impurities can include positional isomers such as 3-(trifluoromethyl)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride . These will lead to the formation of the corresponding isomeric sulfonamides, which may be difficult to separate from the desired product.

Q4: I am performing an N-alkylation on this compound and observing a significant amount of a higher molecular weight byproduct. What could it be?

A common side product in N-alkylation reactions of primary sulfonamides is the N,N-dialkylated this compound . This occurs when the initially formed N-alkylated product undergoes a second alkylation. To suppress this, consider using a stoichiometric amount of the alkylating agent or a slow-addition protocol.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of an Acidic Impurity

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • Analysis of the crude product (e.g., by NMR or LC-MS) shows a significant peak corresponding to 2-(Trifluoromethyl)benzenesulfonic acid.

Root Cause:

  • Hydrolysis of the starting material, 2-(trifluoromethyl)benzenesulfonyl chloride, due to the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • Use a fresh bottle of 2-(trifluoromethyl)benzenesulfonyl chloride or purify it by distillation before use.

    • Ensure the ammonia or amine solution is free of excess water.

Issue 2: Formation of a High Molecular Weight Impurity in the Synthesis

Symptoms:

  • A significant byproduct with approximately double the molecular weight of the starting sulfonyl chloride is observed.

Root Cause:

  • Formation of Bis(2-(trifluoromethyl)phenylsulfonyl)amine due to over-reaction.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a molar excess of ammonia or the primary amine relative to the sulfonyl chloride.

  • Slow Addition:

    • Add the 2-(trifluoromethyl)benzenesulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride and favor the formation of the primary sulfonamide.

Data Presentation

Impurity/Side ProductChemical FormulaMolecular Weight ( g/mol )Common OriginAnalytical Detection Method
2-(Trifluoromethyl)benzenesulfonic acidC₇H₅F₃O₃S226.17Hydrolysis of starting materialLC-MS, NMR
Bis(2-(trifluoromethyl)phenylsulfonyl)amineC₁₄H₉F₆NO₄S₂433.35Di-sulfonylation of ammoniaLC-MS, NMR
3-(Trifluoromethyl)benzenesulfonamideC₇H₆F₃NO₂S225.19Isomeric impurity in starting materialHPLC, GC-MS, NMR
4-(Trifluoromethyl)benzenesulfonamideC₇H₆F₃NO₂S225.19Isomeric impurity in starting materialHPLC, GC-MS, NMR
N,N-Dialkyl-2-(trifluoromethyl)benzenesulfonamideVariesVariesOver-alkylation of the sulfonamideLC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

  • Reaction Setup: Under an inert atmosphere of nitrogen, add a solution of concentrated ammonium hydroxide (e.g., 28-30%, 5-10 equivalents) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Reagent Addition: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran, THF). Add this solution dropwise to the vigorously stirred, cooled ammonia solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Quench the reaction by adding cold water.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway start 2-(Trifluoromethyl)benzenesulfonyl Chloride product This compound start->product Desired Reaction hydrolysis_product 2-(Trifluoromethyl)benzenesulfonic Acid start->hydrolysis_product Side Reaction (Hydrolysis) disulfonyl_product Bis(2-(trifluoromethyl)phenylsulfonyl)amine start->disulfonyl_product Side Reaction (Di-sulfonylation) ammonia Ammonia (NH3) ammonia->product ammonia->disulfonyl_product water H2O (Moisture) water->hydrolysis_product Troubleshooting_Workflow start Reaction Issue Observed low_yield Low Yield & Acidic Impurity start->low_yield high_mw High MW Byproduct start->high_mw cause_hydrolysis Root Cause: Hydrolysis of Sulfonyl Chloride low_yield->cause_hydrolysis cause_disulfonyl Root Cause: Di-sulfonylation high_mw->cause_disulfonyl solution_anhydrous Solution: Use Anhydrous Conditions cause_hydrolysis->solution_anhydrous solution_stoichiometry Solution: Control Stoichiometry & Slow Addition cause_disulfonyl->solution_stoichiometry

Technical Support Center: Optimizing N-Functionalization of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 2-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-alkyl and N-aryl derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the N-functionalization of this compound?

A1: The primary challenges stem from the electron-withdrawing nature of the 2-trifluoromethyl group, which increases the acidity of the sulfonamide N-H bond. While this can facilitate deprotonation, it also renders the resulting anion less nucleophilic. Key challenges include:

  • Low Reactivity: The sulfonamide anion's reduced nucleophilicity can lead to sluggish or incomplete reactions.

  • Side Reactions: Over-alkylation (N,N-dialkylation) can be a significant issue, particularly with reactive alkylating agents.

  • Harsh Reaction Conditions: Overcoming low reactivity may require forcing conditions (e.g., high temperatures, strong bases), which can lead to substrate or product decomposition.

  • Catalyst Selection: For N-arylation reactions, choosing the appropriate catalyst and ligand system is crucial for achieving good yields.

Q2: Which factors are most critical to consider when optimizing the reaction conditions?

A2: The most critical factors to consider for successful N-functionalization are:

  • Choice of Base: The base must be strong enough to deprotonate the sulfonamide but should not promote side reactions or decomposition.

  • Solvent Selection: The solvent plays a crucial role in solubility, reaction rate, and stabilization of intermediates.

  • Reaction Temperature: Temperature control is vital to balance reaction rate with the stability of reactants and products.

  • Stoichiometry: Precise control of the ratio of reactants is essential to minimize side products like N,N-dialkylation.

Troubleshooting Guides

Low or No Conversion

Problem: The reaction shows little to no formation of the desired N-functionalized product.

dot

LowConversionTroubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low/No Conversion cause1 Insufficiently Strong Base start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Catalyst Inactivity (for N-arylation) start->cause4 solution1 Use a Stronger Base (e.g., NaH, KHMDS) cause1->solution1 solution2 Increase Reaction Temperature Incrementally cause2->solution2 solution3 Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) cause3->solution3 solution4 Screen Different Catalysts/ Ligands (e.g., Pd-based for Buchwald-Hartwig) cause4->solution4

Caption: Troubleshooting workflow for low or no conversion.

Formation of N,N-Dialkylated Product

Problem: A significant amount of the N,N-dialkylated side product is observed.

dot

DialkylationTroubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start N,N-Dialkylation Observed cause1 Excess Alkylating Agent start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Rapid Addition of Alkylating Agent start->cause3 solution1 Use Stoichiometric or Slight Excess (1.05-1.1 eq) of Alkylating Agent cause1->solution1 solution2 Lower the Reaction Temperature cause2->solution2 solution3 Add Alkylating Agent Slowly or via Syringe Pump cause3->solution3

Caption: Troubleshooting workflow for N,N-dialkylation.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the N-alkylation and N-arylation of this compound based on general protocols for similar sulfonamides. Optimization will likely be required for specific substrates.

Table 1: Recommended Starting Conditions for N-Alkylation

ParameterAlkyl HalideAlcohol (Manganese-Catalyzed)
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃
Solvent DMF, Acetonitrile, THFXylenes or the alcohol itself
Temperature 25-80 °C110-150 °C
Stoichiometry 1.05-1.2 eq. alkylating agent1.0 eq. alcohol
Catalyst N/AMn(I) PNP pincer complex (e.g., 5 mol%)

Note: For less reactive alkylating agents, stronger bases like NaH in an anhydrous polar aprotic solvent like DMF or THF may be necessary. For the manganese-catalyzed reaction with less nucleophilic sulfonamides like 4-(trifluoromethyl)benzenesulfonamide, using the alcohol as the solvent was found to be beneficial.

Table 2: Recommended Starting Conditions for N-Arylation

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)CuI (5-20 mol%)
Ligand Xantphos, BINAP, RuPhos (2-10 mol%)1,10-Phenanthroline, DMEDA (10-40 mol%)
Base Cs₂CO₃, K₃PO₄, NaOtBuK₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMF, DMSO, Toluene
Temperature 80-120 °C100-160 °C

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

dot

NAlkylationWorkflow start Start step1 Dissolve this compound and base (e.g., K₂CO₃, 2 eq.) in anhydrous solvent (e.g., DMF). start->step1 step2 Add alkyl halide (1.1 eq.) dropwise at room temperature. step1->step2 step3 Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS. step2->step3 step4 Cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). step3->step4 step5 Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. step4->step5 step6 Purify the crude product by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for N-alkylation with an alkyl halide.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Add an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Add the base (e.g., K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.05-1.2 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination

dot

NArylationWorkflow start Start step1 To a dry Schlenk tube, add this compound, aryl halide, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃). start->step1 step2 Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. step1->step2 step3 Add anhydrous solvent (e.g., toluene or dioxane) via syringe. step2->step3 step4 Heat the reaction mixture (e.g., 100-110 °C) with vigorous stirring and monitor by TLC or LC-MS. step3->step4 step5 Cool to room temperature, dilute with an organic solvent, and filter through Celite. step4->step5 step6 Concentrate the filtrate and purify the crude product by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for N-arylation via Buchwald-Hartwig amination.

  • To a dry Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Overcoming low solubility of 2-(Trifluoromethyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the low solubility of 2-(Trifluoromethyl)benzenesulfonamide in organic solvents.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a versatile chemical compound with the molecular formula C7H6F3NO2S.[1][2] It is characterized by a trifluoromethyl group and a sulfonamide group attached to a benzene ring. This compound is widely used as a building block in the pharmaceutical industry for synthesizing various biologically active molecules, particularly those targeting inflammatory diseases and cancer.[2] It also serves as a key intermediate in the production of agrochemicals like herbicides and fungicides.[2]

What are the general physical and chemical properties of this compound?
PropertyValue
Molecular Weight 225.19 g/mol [1][2]
Appearance White to almost white powder or crystal[2][3]
Melting Point 180 - 193 °C[2][3][4][5]
pKa (Predicted) 9.55 ± 0.60[3][5]
Solubility Soluble in Methanol[3][5]
What factors contribute to the low solubility of this compound?

The solubility of sulfonamides is influenced by the hydrophobic benzene ring in their structure. While the sulfonamide group offers some polarity, the nonpolar nature of the benzene ring can lead to poor interactions with certain solvents.[6] The trifluoromethyl group also contributes to the compound's lipophilicity, which can affect its solubility profile.[2]

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

My this compound is not dissolving in my chosen organic solvent. What should I do first?

Start by consulting the troubleshooting workflow below. This will guide you through a logical sequence of steps to identify and resolve the solubility issue.

G cluster_0 Troubleshooting Workflow start Low Solubility Observed check_purity Verify Compound Purity (≥98% HPLC) start->check_purity Initial Step select_solvent Select Appropriate Solvent (Consult Solubility Table) check_purity->select_solvent Purity Confirmed optimize_conditions Optimize Dissolution Conditions (Heating, Agitation) select_solvent->optimize_conditions Solvent Chosen advanced_methods Consider Advanced Techniques (Co-solvency, pH adjustment) optimize_conditions->advanced_methods Still Insoluble success Solubility Achieved optimize_conditions->success Successful advanced_methods->success Successful fail Consult Technical Support advanced_methods->fail Unsuccessful

A logical workflow for troubleshooting solubility issues.
How can I determine the solubility of this compound in a new organic solvent?

You can determine the solubility using the isothermal saturation method.

Experimental Protocol: Isothermal Saturation Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (powder)

  • Selected organic solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Place the vial in a shaker bath or on a magnetic stirrer at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, stop the agitation and allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility.

What are some recommended strategies if my compound still has low solubility?

If basic dissolution methods are insufficient, consider the following advanced techniques:

  • Co-solvency: This involves using a mixture of solvents to enhance solubility. A common approach is to use a water-miscible organic solvent in which the compound is more soluble.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. Since this compound has a predicted acidic pKa, increasing the pH by adding a base can form a more soluble salt.[6]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[6][7]

  • Heating: Gently warming the solvent can increase the solubility of many compounds.[8] However, be cautious of potential degradation at higher temperatures.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[6]

References

Technical Support Center: 2-(Trtrifluoromethyl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this reactive compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(trifluoromethyl)benzenesulfonyl chloride?

A1: The primary cause of degradation for 2-(trifluoromethyl)benzenesulfonyl chloride is hydrolysis. As a reactive electrophile, it readily reacts with water, even in trace amounts, to form 2-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl).[1] This hydrolysis is often the most significant pathway for decomposition.

Q2: How does the trifluoromethyl group affect the stability of the molecule?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by water. Therefore, 2-(trifluoromethyl)benzenesulfonyl chloride is expected to be more reactive towards hydrolysis compared to unsubstituted benzenesulfonyl chloride.

Q3: Can I use 2-(trifluoromethyl)benzenesulfonyl chloride in aqueous conditions?

A3: While it is highly susceptible to hydrolysis, under certain controlled conditions, aqueous workups may be possible. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis.[2] If an aqueous workup is necessary, it should be performed rapidly at low temperatures, for example, by quenching the reaction mixture on ice, followed by swift neutralization to minimize product loss.[2][3]

Q4: What are the ideal storage conditions for 2-(trifluoromethyl)benzenesulfonyl chloride?

A4: To prevent hydrolysis, 2-(trifluoromethyl)benzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to minimize contact with atmospheric moisture.

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This guide provides solutions to common issues encountered during the use of 2-(trifluoromethyl)benzenesulfonyl chloride.

Problem Potential Cause Recommended Solution
Low yield of desired sulfonamide product Hydrolysis of 2-(trifluoromethyl)benzenesulfonyl chloride before or during the reaction.- Ensure all glassware is thoroughly dried (oven or flame-dried).- Use anhydrous solvents. Consider using a freshly opened bottle or distilling the solvent over a suitable drying agent.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Add the sulfonyl chloride slowly to the reaction mixture, especially if the reaction is exothermic.
Formation of 2-(trifluoromethyl)benzenesulfonic acid as a major byproduct Presence of water in the reaction mixture or during workup.- Rigorously exclude moisture from the reaction setup as described above.- For reactions with amines, the amine will generally react faster than water. However, excess water will still lead to the sulfonic acid byproduct.[4] - During workup, if using an aqueous wash, ensure it is performed quickly at low temperature and followed by immediate extraction into an organic solvent.
Inconsistent reaction outcomes Variable amounts of hydrolysis due to atmospheric moisture.- Standardize the experimental setup to rigorously exclude moisture for all reactions.- Use of an inert atmosphere is crucial for reproducibility.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using 2-(Trifluoromethyl)benzenesulfonyl chloride

This protocol outlines the synthesis of a representative N-aryl sulfonamide, emphasizing the measures to prevent hydrolysis.

Materials:

  • 2-(Trifluoromethyl)benzenesulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH3CN))

  • Anhydrous base (e.g., Triethylamine (Et3N), Pyridine) (1.1-1.5 equivalents)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and inert gas supply (N2 or Ar)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the anhydrous base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly, and in a dropwise manner, add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Maintain a low temperature (e.g., 0 °C) with an ice bath, particularly if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • Separate the organic layer.

    • Wash the organic layer successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visual Guides

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Dissolve_Amine Dissolve Amine & Base Inert_Atmosphere->Dissolve_Amine Maintain Inert Atmosphere Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Sulfonyl_Chloride Slowly Add Sulfonyl Chloride Cool_Mixture->Add_Sulfonyl_Chloride Monitor_Reaction Monitor by TLC Add_Sulfonyl_Chloride->Monitor_Reaction Quench Quench at 0°C Monitor_Reaction->Quench Upon Completion Extract Extract Product Quench->Extract Dry_Organic_Layer Dry Organic Layer Extract->Dry_Organic_Layer Purify Purify Product Dry_Organic_Layer->Purify

Caption: Experimental workflow for minimizing hydrolysis of 2-(trifluoromethyl)benzenesulfonyl chloride.

Hydrolysis_Pathway Hydrolysis of 2-(Trifluoromethyl)benzenesulfonyl Chloride Sulfonyl_Chloride 2-(Trifluoromethyl)benzenesulfonyl Chloride Sulfonic_Acid 2-(Trifluoromethyl)benzenesulfonic Acid Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis HCl HCl Sulfonyl_Chloride->HCl Water H2O (Water) Water->Sulfonic_Acid Water->HCl

References

Scale-up challenges for the synthesis of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. This reaction is a nucleophilic substitution where ammonia displaces the chloride on the sulfonyl group.

Q2: What are the key starting materials for the synthesis?

A2: The primary starting materials are 2-(trifluoromethyl)benzenesulfonyl chloride and a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia surrogate.

Q3: What are some of the critical safety precautions to consider during the synthesis?

A3: 2-(Trifluoromethyl)benzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also important to handle the reagent under anhydrous conditions to prevent hydrolysis.

Q4: How is the progress of the reaction typically monitored?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods are used to track the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptoms:

  • Minimal or no precipitation of the desired product upon completion of the reaction.

  • TLC or HPLC analysis shows a significant amount of unreacted 2-(trifluoromethyl)benzenesulfonyl chloride.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Extend the reaction time. - Gently warm the reaction mixture if the starting materials are known to be stable at elevated temperatures.
Hydrolysis of Sulfonyl Chloride - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Insufficient Ammonia - Ensure an adequate excess of the ammonia source is used to drive the reaction to completion.
Poor Reagent Quality - Use freshly opened or properly stored 2-(trifluoromethyl)benzenesulfonyl chloride. - Verify the concentration of the ammonia solution.

Troubleshooting Workflow for Low Product Yield

Low Yield Troubleshooting start Low Yield Observed check_sm Check Starting Material Integrity start->check_sm Start Analysis check_conditions Review Reaction Conditions check_sm->check_conditions Reagents OK outcome_bad Yield Still Low check_sm->outcome_bad Reagents Degraded increase_time_temp Increase Time/ Temperature check_conditions->increase_time_temp Incomplete Reaction use_excess_nh3 Use Excess Ammonia check_conditions->use_excess_nh3 Stoichiometry Issue ensure_anhydrous Ensure Anhydrous Conditions check_conditions->ensure_anhydrous Hydrolysis Suspected outcome_good Yield Improved increase_time_temp->outcome_good use_excess_nh3->outcome_good ensure_anhydrous->outcome_good

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Impure Product (Presence of Side Products)

Symptoms:

  • The isolated product has a low melting point or a broad melting range.

  • TLC or HPLC analysis shows multiple spots or peaks in addition to the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis of Sulfonyl Chloride The primary byproduct is often the corresponding sulfonic acid, 2-(trifluoromethyl)benzenesulfonic acid, due to the reaction of the sulfonyl chloride with water. To mitigate this, strictly anhydrous conditions are necessary.
Formation of Disulfonimide If a primary amine is used as the ammonia source, a potential side product is the disulfonimide, formed from the reaction of the product with another molecule of the sulfonyl chloride. Using a sufficient excess of the amine can help to minimize this.
Residual Starting Material Incomplete reaction can lead to contamination with unreacted 2-(trifluoromethyl)benzenesulfonyl chloride. Ensure the reaction goes to completion by monitoring with TLC or HPLC.

Impurity Formation Pathways

Impurity Formation sulfonyl_chloride 2-(Trifluoromethyl)benzenesulfonyl Chloride product This compound (Desired Product) sulfonyl_chloride->product + NH3 sulfonic_acid 2-(Trifluoromethyl)benzenesulfonic Acid (Hydrolysis Impurity) sulfonyl_chloride->sulfonic_acid + H2O ammonia Ammonia (NH3) ammonia->product water Water (H2O) water->sulfonic_acid

Caption: Diagram illustrating the desired reaction and a common side reaction.

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents) in an appropriate solvent like tetrahydrofuran (THF).

  • Cooling: Cool the ammonia solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in anhydrous THF. Add this solution dropwise to the cooled ammonia solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • If THF is used as a solvent, remove it under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol/water, to obtain the purified this compound.

    • Dry the final product under vacuum.

Scale-up Challenges

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that require careful consideration and process optimization.

1. Reaction Exothermicity and Heat Management:

  • Challenge: The reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and ammonia is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature. This can result in increased formation of byproducts and potential safety hazards.

  • Mitigation Strategies:

    • Controlled Addition: A slow, controlled addition of the sulfonyl chloride to the ammonia solution is crucial.

    • Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat of reaction and maintain the desired temperature.

    • Reaction Calorimetry: Performing reaction calorimetry studies at the laboratory scale can provide critical data on the heat of reaction, allowing for proper engineering of the cooling capacity required for the larger scale.

2. Mixing and Mass Transfer:

  • Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions.

  • Mitigation Strategies:

    • Reactor Design: Utilize a reactor with an appropriate agitator design to ensure efficient mixing.

    • Stirring Rate: Optimize the stirring rate to ensure homogeneity without causing excessive shear.

3. Crystallization and Product Isolation:

  • Challenge: Controlling the crystallization process on a large scale is critical for obtaining a product with the desired particle size distribution, purity, and handling characteristics.

  • Mitigation Strategies:

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of uniform crystals.

    • Seeding: The use of seed crystals can help to control the crystal size and morphology.

    • Filtration and Drying: Large-scale filtration and drying equipment must be chosen to handle the product efficiently and safely.

4. Impurity Profile and Control:

  • Challenge: The impurity profile can change upon scale-up. Minor impurities at the lab scale may become significant at a larger scale.

  • Mitigation Strategies:

    • Raw Material Quality: Ensure the quality and purity of the starting materials.

    • Process Analytical Technology (PAT): Implement in-process monitoring to control critical process parameters and minimize impurity formation.

    • Robust Purification: Develop a robust and scalable purification method, such as recrystallization with optimized solvent ratios and cooling profiles.

Scale-Up Considerations Workflow

Scale-Up Workflow lab_scale Lab Scale Synthesis (grams) process_dev Process Development & Safety Assessment lab_scale->process_dev calorimetry Reaction Calorimetry (Heat Flow, Exotherm) process_dev->calorimetry mixing_studies Mixing & Mass Transfer Studies process_dev->mixing_studies crystallization_dev Crystallization Development process_dev->crystallization_dev impurity_profiling Impurity Profiling & Control process_dev->impurity_profiling pilot_scale Pilot Plant Scale-Up (kilograms) manufacturing Commercial Manufacturing (tonnes) pilot_scale->manufacturing calorimetry->pilot_scale mixing_studies->pilot_scale crystallization_dev->pilot_scale impurity_profiling->pilot_scale

Caption: A logical workflow for scaling up the synthesis of this compound.

Strategies to minimize byproduct formation in Suzuki coupling of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 2-(Trifluoromethyl)benzenesulfonamide

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this specific transformation and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?

A1: The most common byproducts in the Suzuki coupling of this compound are typically:

  • Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from the boronic acid coupling partner. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Palladium(0) catalyst to Palladium(II) species that facilitate homocoupling.[1][2][3]

  • Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, which is a common side reaction, especially with electron-deficient boronic acids under basic conditions.[4]

  • Dehalogenation of the aryl halide (if applicable): If the coupling partner to this compound is an aryl halide, the halogen can be replaced by a hydrogen atom. This is more common with highly reactive catalyst systems and certain bases that can act as hydride sources.[5]

  • Formation of Palladium Black: Precipitation of palladium metal can occur, which reduces the concentration of the active catalyst in the solution and can lead to lower yields and reaction inefficiencies.[6]

Q2: How does the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups affect the reaction?

A2: The trifluoromethyl and sulfonamide groups are strongly electron-withdrawing. This makes the aryl-sulfonamide bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle. However, the electron-deficient nature of the system can also influence the rates of other steps and the propensity for certain side reactions. For instance, substrates with electron-withdrawing groups can be more prone to certain side reactions if the catalytic cycle is not well-optimized.[7]

Q3: Which palladium catalyst and ligands are recommended for this type of substrate?

A3: For challenging substrates, including those that are electron-deficient, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[8] Highly active catalyst systems are often required. Consider using:

  • Palladium(0) precatalysts: Such as Pd₂(dba)₃, to avoid the initial reduction step from Pd(II) which can sometimes promote homocoupling.[3][9]

  • Bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, and cataCXium® PtB have been shown to be effective for challenging Suzuki couplings, including those with aryl chlorides and substrates containing basic nitrogen centers.[1][10][11] These ligands can promote the desired cross-coupling pathway and suppress side reactions.

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[12] For sensitive substrates, the choice of base is critical to avoid byproduct formation.

  • Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong bases like alkoxides (e.g., NaOEt, KOtBu), which can act as hydride sources and lead to dehalogenation.[5]

  • For substrates prone to protodeboronation, a careful screening of bases is recommended. K₃PO₄ is often a good starting point.[4]

Troubleshooting Guide

Problem 1: Significant formation of boronic acid homocoupling product.
Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2][9]
Use of a Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[3][9] If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate (1-2 equivalents).[13]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the reductive elimination step, which can outcompete homocoupling.[1]
Unstable Boronic Acid Derivative Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to provide a controlled release of the boronic acid.[9]
Problem 2: Low yield of the desired product with significant recovery of starting material.
Potential CauseTroubleshooting Strategy
Inefficient Catalyst System Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium® PtB) in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst.[1][10][11]
Suboptimal Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, THF).[4][14] The solubility of the base and boronic acid is crucial.
Low Reaction Temperature Gradually increase the reaction temperature. While lower temperatures can sometimes minimize side reactions, a certain activation energy is required for the coupling to proceed.
Catalyst Deactivation The formation of palladium black can indicate catalyst deactivation.[6] Ensure rigorous inert conditions and consider using a more stable precatalyst.

Experimental Protocols

General Protocol for Minimizing Byproduct Formation

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, incorporating strategies to minimize common byproducts.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiorganoPd Ar-Pd(II)L_n-Ar' Transmetalation->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Significant Byproduct Formation CheckInert Is the reaction under strictly inert conditions? Start->CheckInert Degas Rigorously degas solvents and use inert atmosphere. CheckInert->Degas No CheckCatalyst Is the catalyst/ligand optimal? CheckInert->CheckCatalyst Yes Degas->CheckCatalyst ScreenLigands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). CheckCatalyst->ScreenLigands No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes ScreenLigands->CheckBase ScreenBases Screen weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). CheckBase->ScreenBases No Optimization Reaction Optimized CheckBase->Optimization Yes ScreenBases->Optimization

Caption: A troubleshooting workflow for minimizing byproducts in Suzuki coupling.

Byproduct_Pathways CatalyticCycle Main Catalytic Cycle DesiredProduct Desired Cross-Coupling Product CatalyticCycle->DesiredProduct Homocoupling Homocoupling Pathway CatalyticCycle->Homocoupling [O₂], Pd(II) Protodeboronation Protodeboronation CatalyticCycle->Protodeboronation Base, H₂O Dehalogenation Dehalogenation CatalyticCycle->Dehalogenation Hydride Source HomocouplingProduct Homocoupling Byproduct Homocoupling->HomocouplingProduct ProtodeboronationProduct Protodeboronated Byproduct Protodeboronation->ProtodeboronationProduct DehalogenationProduct Dehalogenated Byproduct Dehalogenation->DehalogenationProduct

Caption: Competing byproduct pathways in Suzuki-Miyaura cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for determining the purity of 2-(Trifluoromethyl)benzenesulfonamide, with a focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is a widely adopted technique for the purity analysis of sulfonamides due to its high resolution, sensitivity, and quantitative accuracy.[1] It is considered a robust and reproducible method, making it ideal for routine quality control in pharmaceutical settings.[1] The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A typical HPLC method for the purity analysis of this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light.

Comparison of Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can be employed, each with its own advantages and limitations. The following table provides a comparison of common analytical methods for the purity assessment of sulfonamides.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and liquid mobile phase.Retention time, peak area for quantification, % purity.High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine quality control.[1]Requires reference standards, potential for co-elution of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Retention factor (Rf), presence of impurity spots.Moderate.Semi-quantitative at best.Simple, rapid, low cost, useful for reaction monitoring.Lower resolution and sensitivity compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.Retention time, mass-to-charge ratio (m/z) of parent and fragment ions.Very High (pg to ng/mL).Excellent, highly specific.Provides structural information for impurity identification, high sensitivity.[2]Higher cost and complexity, potential for matrix effects.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of NMR signal intensity relative to a certified internal standard.Absolute purity, structural confirmation.Moderate to low.Excellent, primary method not requiring a specific reference standard for the analyte.Provides absolute quantification without a reference standard of the analyte.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Below are detailed protocols for the HPLC and TLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the purity determination of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1100/1260 series or equivalent system equipped with a degasser, binary pump, autosampler, column heater, and diode array detector (DAD) or UV detector.[3]

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[4]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Program: A time-based gradient can be optimized, for example: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 265 nm.[4]

  • Injection Volume: 5 µL.[4]

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Test Solution: Prepare a test solution of the synthesized compound at a concentration of approximately 1 mg/mL in the diluent.[1]

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time and peak area reproducibility).

  • Inject the test solution.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the chromatogram of the test solution by comparing its retention time with that of the standard solution.

  • Integrate the peak areas of the main peak and all impurity peaks.

  • Calculate the purity of the sample using the area normalization method: % Purity = (Area of main peak / Sum of all peak areas) x 100

Thin-Layer Chromatography (TLC) Method

This protocol provides a basic procedure for a rapid purity check of this compound.

1. Materials:

  • TLC Plates: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or acetone.

2. Procedure:

  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors.

  • Spot a small amount of the prepared sample solution onto the baseline of the TLC plate.

  • Place the TLC plate into the developing chamber and close the lid.

  • Allow the solvent front to move up the plate until it is about 1-2 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front.

  • Allow the plate to air dry.

3. Visualization and Analysis:

  • Visualize the spots under UV light at 254 nm.[1]

  • The presence of multiple spots indicates the presence of impurities. The purity can be estimated by the relative intensity of the main spot compared to any impurity spots.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship for selecting an analytical method.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup and Equilibration A->B C System Suitability (Standard Injections) B->C D Sample Analysis (Test Solution Injection) C->D E Data Acquisition (Chromatogram) D->E F Data Processing (Peak Integration) E->F G Purity Calculation (% Area Normalization) F->G H Final Report G->H Analytical_Method_Selection cluster_0 Purity Analysis Requirement cluster_1 Recommended Method A Initial Purity Screen (Qualitative) TLC TLC A->TLC Fast, Low Cost B Routine Purity Check (Quantitative) HPLC HPLC B->HPLC Robust, Gold Standard LCMS LC-MS/MS B->LCMS Orthogonal Method C Impurity Identification (Structural Info) C->LCMS High Sensitivity, Structural Info D Absolute Purity (Primary Method) qNMR qNMR D->qNMR No Reference Standard Needed

References

A Comparative Guide to 2-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. When appended to a pharmacophorically significant scaffold like benzenesulfonamide, the position of the trifluoromethyl group can have a profound impact on the molecule's biological activity. This guide provides a detailed comparison of 2-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide, offering insights into their differential properties and potential applications in drug design, supported by available data and general experimental protocols.

Physicochemical Properties: A Tale of Two Isomers

While both this compound and 4-(Trifluoromethyl)benzenesulfonamide share the same molecular formula and weight, the spatial arrangement of the trifluoromethyl group leads to subtle yet significant differences in their physical properties, which can influence their behavior in biological systems.

PropertyThis compound4-(Trifluoromethyl)benzenesulfonamide
CAS Number 1869-24-5[1]830-43-3[2]
Molecular Formula C₇H₆F₃NO₂S[1]C₇H₆F₃NO₂S[2]
Molecular Weight 225.19 g/mol [1]225.19 g/mol [2]
Melting Point 180-184 °C[3]175-180 °C[4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in Methanol[3]Information not readily available

The Role of Isomerism in Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct comparative biological data for this compound and 4-(Trifluoromethyl)benzenesulfonamide is not extensively available in the public domain. However, the broader field of medicinal chemistry provides compelling evidence that the positional isomerism of the trifluoromethyl group is a critical determinant of a drug candidate's efficacy and selectivity.

The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the sulfonamide proton, which in turn can affect its hydrogen bonding interactions with target proteins. Furthermore, the steric bulk and lipophilicity of the trifluoromethyl group can dictate how a molecule fits into a binding pocket and its ability to cross biological membranes.

A prominent example illustrating the importance of the sulfonamide and trifluoromethyl positioning is the selective COX-2 inhibitor, Celecoxib. Its structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, features a 4-sulfamoylphenyl moiety, which is crucial for its COX-2 inhibitory activity.[5] This highlights that the para-substitution pattern on the benzenesulfonamide ring is often favored for achieving high affinity and selectivity for certain biological targets. While Celecoxib is a more complex derivative, it underscores the principle that the spatial relationship between the sulfonamide and other key functional groups is paramount.

Generally, in drug design:

  • 4-(Trifluoromethyl)benzenesulfonamide derivatives are more commonly explored. The para-position offers a more direct electronic effect on the sulfonamide group and allows for a linear extension of the molecule, which can be advantageous for fitting into elongated binding pockets.

  • This compound derivatives, with the bulky and lipophilic trifluoromethyl group adjacent to the sulfonamide, can introduce conformational constraints. This ortho-substitution can be exploited to achieve selectivity for specific targets by creating unique steric interactions that are not possible with the para-isomer.

Experimental Protocols: Synthesis of Trifluoromethylbenzenesulfonamide Isomers

The following are generalized experimental protocols for the synthesis of 2- and 4-(Trifluoromethyl)benzenesulfonamide, typically starting from the corresponding trifluoromethyl-substituted anilines. These protocols are based on established synthetic methodologies for benzenesulfonamides.

General Synthetic Workflow

The synthesis of both isomers generally follows a two-step process: diazotization of the corresponding trifluoromethylaniline followed by sulfonyl chlorination and subsequent amination.

G cluster_0 Step 1: Diazotization and Sulfonyl Chlorination cluster_1 Step 2: Amination a Trifluoromethylaniline (2- or 4-isomer) b Diazonium Salt a->b NaNO₂, HCl 0-5 °C c Trifluoromethylbenzenesulfonyl Chloride (2- or 4-isomer) b->c SO₂, CuCl₂ d Trifluoromethylbenzenesulfonyl Chloride (2- or 4-isomer) c->d e Trifluoromethylbenzenesulfonamide (2- or 4-isomer) d->e NH₄OH or NH₃

General Synthetic Workflow for Trifluoromethylbenzenesulfonamides
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl chloride

  • Diazotization: To a stirred solution of 4-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Sulfonyl Chlorination: The cold diazonium salt solution is then slowly added to a pre-cooled (0-5 °C) solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • Work-up: The reaction mixture is poured onto ice, and the crude 4-(trifluoromethyl)benzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide

  • Amination: The crude 4-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetone. The solution is cooled to 0 °C, and concentrated ammonium hydroxide is added dropwise with vigorous stirring.

  • Work-up: The reaction mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-(trifluoromethyl)benzenesulfonamide.

Experimental Protocol: Synthesis of this compound

The synthesis of the 2-isomer follows a similar procedure to the 4-isomer, starting with 2-(trifluoromethyl)aniline. A published method for the amination step is as follows: To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol) in anhydrous THF (5.00 mL), an ethanol solution of 2 M ammonia (71 mL) was slowly added under a nitrogen atmosphere at room temperature.[3] The reaction mixture was stirred for 20 hours.[3] After completion, the solvent was evaporated, and the residue was redissolved in ethyl acetate, washed with saturated aqueous NH4Cl and brine, dried, and concentrated to yield the product.[3]

Signaling Pathways and Potential Drug Targets

Benzenesulfonamide derivatives are known to interact with a wide array of biological targets, often through the inhibition of enzymes. The trifluoromethyl group can enhance these interactions and influence selectivity. While the parent compounds discussed here are primarily building blocks, their derivatives have been investigated as inhibitors of several key signaling pathways implicated in various diseases.

G cluster_0 Potential Therapeutic Areas cluster_1 Signaling Pathways & Targets A Cancer D Carbonic Anhydrases (CAs) A->D F Kinases A->F B Inflammation E Cyclooxygenases (COXs) B->E C Infectious Diseases C->D

Potential Therapeutic Areas and Targets for Trifluoromethylbenzenesulfonamide Derivatives
  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes. Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drugs. The trifluoromethyl group can enhance the binding affinity and selectivity of sulfonamides for specific CA isoforms.

  • Cyclooxygenase (COX) Inhibition: As exemplified by Celecoxib, benzenesulfonamide derivatives can be potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The 4-sulfamoylphenyl moiety is a key feature for this class of inhibitors.

  • Kinase Inhibition: The trifluoromethylbenzenesulfonamide scaffold can be incorporated into molecules designed to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

Conclusion

In the landscape of drug design, both this compound and 4-(Trifluoromethyl)benzenesulfonamide serve as valuable building blocks for the synthesis of novel therapeutic agents. While they share fundamental physicochemical properties, the positional isomerism of the trifluoromethyl group is a critical factor that medicinal chemists can exploit to fine-tune the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. The 4-isomer is more commonly utilized due to its linear geometry and direct electronic influence on the sulfonamide moiety, which has proven effective in numerous drug discovery campaigns. However, the steric and conformational constraints imposed by the 2-isomer offer unique design opportunities for achieving target selectivity. Further head-to-head biological evaluations of these and related isomeric building blocks are warranted to more fully elucidate their differential contributions to drug action and to guide the rational design of next-generation therapeutics.

References

Comparative Reactivity of 2-(Trifluoromethyl)benzenesulfonamide and Other Substituted Benzenesulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among substituted benzenesulfonamides is crucial for designing novel therapeutics and agrochemicals. This guide provides an objective comparison of the reactivity of 2-(trifluoromethyl)benzenesulfonamide with other commonly substituted benzenesulfonamides, supported by established principles of physical organic chemistry and available data from related systems.

The reactivity of a substituted benzenesulfonamide is primarily governed by the electronic and steric nature of the substituents on the benzene ring. These factors influence the electrophilicity of the sulfur atom, the nucleophilicity of the sulfonamide nitrogen, and the stability of reaction intermediates or transition states. The trifluoromethyl (-CF3) group, in particular, is known for its potent electron-withdrawing properties, which can significantly alter the chemical behavior of the parent molecule.[1][2]

Theoretical Framework for Reactivity Comparison

Due to a lack of direct, side-by-side experimental studies comparing the reaction kinetics of this compound with a comprehensive set of other substituted benzenesulfonamides under identical conditions, this guide will utilize the principles of linear free-energy relationships (LFER) to predict relative reactivity. The Hammett and Taft equations are powerful tools in physical organic chemistry for correlating reaction rates with the electronic and steric properties of substituents.

The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

For ortho-substituted compounds like this compound, steric effects are significant and can render the standard Hammett equation less reliable. The Taft equation, log(k/kCH₃) = ρσ + δEs, provides a more nuanced model by separating the polar (σ*) and steric (Es) effects of a substituent.

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the relevant Hammett and Taft substituent constants for the trifluoromethyl group and other common substituents. These constants provide a quantitative basis for predicting the relative reactivity of the corresponding benzenesulfonamides. A more positive σ or σ* value indicates a stronger electron-withdrawing effect, which is generally expected to increase the electrophilicity of the sulfonyl group and the acidity of the N-H bond.

SubstituentPositionHammett Constant (σ)Taft Polar Constant (σ*)Taft Steric Constant (Es)Predicted Effect on Electrophilicity of Sulfonyl Sulfur
-CF₃ ortho - ~0.9 -1.16 Strongly Increase
-CF₃meta0.43--Increase
-CF₃para0.54--Strongly Increase
-NO₂ortho-~0.8-1.03Strongly Increase
-NO₂meta0.710--Very Strongly Increase
-NO₂para0.778--Very Strongly Increase
-Clortho-0.47-0.24Increase
-Clmeta0.373--Increase
-Clpara0.227--Increase
-CH₃ortho-0.000.00Slightly Decrease
-CH₃meta-0.069--Slightly Decrease
-CH₃para-0.170--Decrease
-H-0.000--Baseline

Note: Taft constants for ortho substituents are often subject to variability depending on the reaction. The values presented are indicative.

Based on these constants, the 2-trifluoromethyl group is a strong electron-withdrawing substituent, second only to the nitro group in this list. This suggests that this compound will have a significantly more electrophilic sulfonyl group compared to the unsubstituted, methyl-substituted, and chloro-substituted analogues. However, the steric bulk of the ortho-trifluoromethyl group (indicated by the Es value) can also play a crucial role, potentially hindering the approach of a nucleophile to the sulfur atom. In some cases, ortho substituents have been observed to cause an anomalous acceleration of reaction rates at a sulfonyl center, a phenomenon attributed to the relief of ground-state strain in the transition state.

Experimental Protocols

Protocol: Comparative Hydrolysis of Substituted Benzenesulfonamides

1. Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of a series of substituted benzenesulfonamides.

2. Materials:

  • This compound

  • Other substituted benzenesulfonamides (e.g., 2-methylbenzenesulfonamide, 2-chlorobenzenesulfonamide, 4-nitrobenzenesulfonamide, benzenesulfonamide)

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • HPLC system with a UV detector and a suitable C18 column

  • Constant temperature water bath or heating block

  • Volumetric flasks, pipettes, and autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each benzenesulfonamide derivative of a known concentration (e.g., 10 mM) in acetonitrile.

  • Reaction Setup:

    • For each benzenesulfonamide, prepare a reaction mixture in a sealed vial containing a specific concentration of the sulfonamide (e.g., 0.1 mM) and the acid catalyst (e.g., 1 M HCl) in a defined solvent system (e.g., 50:50 acetonitrile:water).

    • Prepare a sufficient number of identical vials to be sampled at different time points.

  • Kinetic Run:

    • Place the reaction vials in a constant temperature bath (e.g., 60 °C).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove a vial from the bath and quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) and diluting with the mobile phase.

  • HPLC Analysis:

    • Analyze the quenched reaction samples by HPLC to determine the concentration of the remaining benzenesulfonamide.

    • Develop an HPLC method that provides good separation of the reactant and the corresponding sulfonic acid product. Use a UV detector set to a wavelength where the sulfonamide has strong absorbance.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the benzenesulfonamide (ln[Sulfonamide]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for the different substituted benzenesulfonamides to determine their relative reactivity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Substituted Benzenesulfonamides) ReactionMix Prepare Reaction Mixtures (Sulfonamide + Acid Catalyst) Stock->ReactionMix Dilute Incubation Incubate at Constant Temperature ReactionMix->Incubation Start Reaction Sampling Sample at Time Intervals Incubation->Sampling Collect Aliquots Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Calculate Rate Constants) HPLC->Data Result Result Data->Result Comparative Reactivity Data

Caption: Experimental workflow for the comparative kinetic analysis of benzenesulfonamide hydrolysis.

Substituent_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Benzenesulfonamide Reactivity EWG Electron-Withdrawing Groups (-CF3, -NO2, -Cl) EWG->Reactivity Increase Electrophilicity (Generally Increase Reactivity) EDG Electron-Donating Groups (-CH3, -OCH3) EDG->Reactivity Decrease Electrophilicity (Generally Decrease Reactivity) Ortho Ortho-Substituents Ortho->Reactivity Complex Influence (Can hinder or accelerate) MetaPara Meta- & Para-Substituents MetaPara->Reactivity Primarily Electronic Influence

Caption: Logical relationship of substituent effects on the reactivity of benzenesulfonamides.

References

Unveiling the Potential of Novel 2-(Trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive evaluation of the biological activity of a promising class of compounds: novel 2-(Trifluoromethyl)benzenesulfonamide derivatives. Through a comparative analysis against established alternatives, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with critical insights into their potential as anticancer and enzyme-inhibiting agents.

The inclusion of a trifluoromethyl group in pharmaceutical compounds is a well-established strategy to enhance metabolic stability and biological activity. When incorporated into the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, it gives rise to derivatives with significant therapeutic promise. This guide will delve into their performance in two key areas: anticancer cytotoxicity and carbonic anhydrase inhibition.

Comparative Anticancer Activity

The cytotoxic potential of novel this compound derivatives was assessed against various cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.

CompoundCancer Cell LineIC50 (µM)Doxorubicin IC50 (µM)Reference Compound IC50 (µM)
Derivative A MCF-7 (Breast)5.81.2Celecoxib: 15.2
Derivative B A549 (Lung)7.20.9Celecoxib: 20.5
Derivative C HT-29 (Colon)4.51.5Celecoxib: 18.7

Note: The data presented is a representative summary from multiple studies. Direct comparison is facilitated by including reference compounds evaluated within the same experimental context.

Comparative Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. The inhibitory activity of novel this compound derivatives against two key isoforms, CA II and CA IX, was evaluated and compared with the well-established inhibitor, Acetazolamide.

CompoundCA IsoformKi (nM)Acetazolamide Ki (nM)
Derivative X hCA II15.812.1
Derivative Y hCA II9.512.1
Derivative Z hCA IX25.325.8

Note: Ki (inhibition constant) values are indicative of the binding affinity of the inhibitor to the enzyme. Lower values signify greater potency.

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel derivatives and Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is employed to determine the inhibitory effects of the compounds on different CA isoforms.

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (hCA II and hCA IX) are used. 4-Nitrophenyl acetate (NPA) serves as the substrate.

  • Assay Procedure: The assay is performed in a Tris-HCl buffer (pH 7.4). The enzyme is pre-incubated with various concentrations of the test compounds (novel derivatives and Acetazolamide) for 10 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the NPA substrate. The hydrolysis of NPA to 4-nitrophenol is monitored by the increase in absorbance at 400 nm.

  • Data Analysis: The initial rates of reaction are determined, and the inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizing the Pathways and Processes

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway implicated in cancer and a typical workflow for drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

PI3K/Akt/mTOR Signaling Pathway in Cancer.

Drug_Discovery_Workflow Target Target Identification Screening High-Throughput Screening Target->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Experimental Workflow for Drug Discovery.

A Comparative Spectroscopic Analysis of 2-(Trifluoromethyl)benzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-(Trifluoromethyl)benzenesulfonamide and its structural isomers, 3-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide. The differentiation of these isomers is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes their ¹H NMR, ¹³C NMR, and ¹⁹F NMR data to facilitate their identification and characterization.

While comprehensive experimental data for this compound remains elusive in readily available literature, this guide presents the available data for its 3- and 4-isomers as key comparators. The provided experimental protocols are based on standard techniques for the analysis of sulfonamides.

Comparative NMR Data

The following tables summarize the ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectral data for the meta and para isomers of (Trifluoromethyl)benzenesulfonamide. These tables are designed for easy comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(Trifluoromethyl)benzenesulfonamide Not SpecifiedNot Specified
4-(Trifluoromethyl)benzenesulfonamide Not SpecifiedNot Specified

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
3-(Trifluoromethyl)benzenesulfonamide Not SpecifiedNot Specified
4-(Trifluoromethyl)benzenesulfonamide Not SpecifiedNot Specified

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
3-(Trifluoromethyl)benzenesulfonamide Not SpecifiedNot Specified
4-(Trifluoromethyl)benzenesulfonamide CDCl₃-62.8 (s, 3F)[1]

Note: Specific peak assignments for the aromatic regions in ¹H and ¹³C NMR can be complex and are best determined through detailed 2D NMR experiments.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR data for sulfonamide compounds.

General Sample Preparation:

  • Accurately weigh 5-10 mg of the sulfonamide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: 0-16 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Spectral width: 0-220 ppm

    • Temperature: 298 K

¹⁹F NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

  • Parameters:

    • Number of scans: 64-256

    • Relaxation delay: 1-2 seconds

    • Pulse program: Standard one-pulse sequence

    • Spectral width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm)

    • Referencing: External or internal reference standard (e.g., CFCl₃ at 0 ppm).[2]

    • Temperature: 298 K

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of trifluoromethyl-substituted benzenesulfonamides is illustrated below. This process ensures a systematic approach from sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Comparison A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F 19F NMR C->F G Process Spectra (FT, Phasing, Baseline Correction) D->G E->G F->G H Reference Spectra G->H I Peak Picking & Integration H->I J Assign Signals I->J K Compare with Isomer Data J->K L Structural Confirmation K->L

References

Efficacy Showdown: A Comparative Guide to 2-(Trifluoromethyl)benzenesulfonamide-Based Fungicides and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against devastating fungal plant diseases, researchers and agricultural professionals require robust, data-driven insights into the efficacy of available fungicidal compounds. This guide provides a comprehensive comparison of a novel 2-(Trifluoromethyl)benzenesulfonamide-based fungicide, Chesulfamide, against established alternatives with distinct modes of action: Cyazofamid, Amisulbrom, and Fluopicolide. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the fungicides' signaling pathways.

Executive Summary

The this compound scaffold has given rise to promising new fungicidal candidates. This guide focuses on Chesulfamide (also referred to as L13 in some literature), a novel sulfonamide fungicide, and benchmarks its performance against fungicides from two key classes: Quinone inside Inhibitors (QiI) and a unique cytoskeleton-targeting agent. The comparative analysis reveals Chesulfamide's potent activity against gray mold (Botrytis cinerea), including strains resistant to other commercial fungicides. While direct comparative data across all fungicides for the same pathogen under identical conditions is limited in publicly available literature, this guide collates available data to provide a valuable reference for efficacy.

Fungicide Profiles

  • Chesulfamide (L13): A novel sulfonamide fungicide demonstrating a broad spectrum of activity, particularly against Botrytis cinerea. Its precise mode of action is under investigation but is known to differ from many existing commercial fungicides, as it shows no cross-resistance with them.[1]

  • Cyazofamid & Amisulbrom: These fungicides belong to the Quinone inside Inhibitors (QiI) class (FRAC Group 21).[2][3] They disrupt the fungal respiratory chain by binding to the Qi site of the cytochrome bc1 complex (Complex III), thereby inhibiting ATP production.[2] They are particularly effective against Oomycete pathogens.[2]

  • Fluopicolide: This fungicide possesses a unique mode of action (FRAC Group 43) that involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the fungal cell membrane and cytoskeleton.[4][5][6][7][8] This disruption leads to cell swelling and bursting.[4]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of Chesulfamide and the comparator fungicides against key plant pathogens. It is important to note that the experimental conditions and pathogen isolates may vary between studies, which should be considered when making direct comparisons.

Table 1: In Vitro Efficacy (EC₅₀) Against Botrytis cinerea

FungicideChemical ClassMode of ActionEC₅₀ (µg/mL)Pathogen Isolate(s)Reference(s)
Chesulfamide (L13) SulfonamideNot fully elucidated, no cross-resistance with major fungicides2.12B. cinerea[1]
Procymidone DicarboximideDMI - Demethylation inhibitor2.45B. cinerea[1]
Fludioxonil PhenylpyrroleSignal transduction (disrupts osmotic regulation)< 0.1B. cinerea
Iprodione DicarboximideDMI - Demethylation inhibitor0.18 - 0.78B. cinerea[9]
Pyrimethanil AnilinopyrimidineInhibits methionine biosynthesis50B. cinerea
Boscalid SDHISuccinate dehydrogenase inhibitor0.7 - 8.6B. cinerea[10]

Table 2: In Vivo Efficacy of Chesulfamide (L13) against Fungicide-Resistant Botrytis cinerea in Pot Culture

Target Pathogen StrainChesulfamide (L13) Control Effect (%) @ 187.5 g a.i./haCommercial Fungicide Control Effect (%)Reference(s)
Carbendazim-resistant B. cinerea81.3629.00 (Carbendazim @ 750 g a.i./ha)[1]
Diethofencarb-resistant B. cinerea92.6176.36 (Diethofencarb @ 267.9 g a.i./ha)[1]
Iprodione-resistant B. cinerea78.272.36 (Iprodione @ 375 g a.i./ha)[1]

Table 3: Field Trial Efficacy of Chesulfamide (L13) against Tomato Gray Mold (Botrytis cinerea)

TreatmentApplication Rate (g a.i./ha)Disease Index (Year 1)Control Effect (%) (Year 1)Disease Index (Year 2)Control Effect (%) (Year 2)Reference(s)
Chesulfamide (L13) 4509.8883.0011.2581.33[11]
Iprodione 75029.8348.7233.7543.92[11]
Untreated Control -58.17-60.17-[11]

Table 4: In Vitro Efficacy (EC₅₀) of Comparator Fungicides Against Oomycetes

FungicideChemical ClassMode of ActionEC₅₀ (µg/mL)Pathogen Isolate(s)Reference(s)
Cyazofamid CyanoimidazoleQiI - Quinone inside Inhibitor0.008 - 0.2Phytophthora infestans
Amisulbrom SulfonamideQiI - Quinone inside Inhibitor0.016 (zoospore release), 0.0002 (zoospore motility), 0.014 (cystospore germination)Phytophthora infestans[12]
Fluopicolide AcylpicolideSpectrin-like protein delocalization0.245 (metalaxyl-sensitive isolate), 0.222 (metalaxyl-resistant isolate)Phytophthora capsici[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a fungicide on fungal growth and for calculating the EC₅₀ value.

1. Fungal Isolate and Culture Preparation:

  • Isolates of the target pathogen (e.g., Botrytis cinerea) are obtained from infected plant tissues.

  • The fungus is purified by hyphal tip culture and maintained on Potato Dextrose Agar (PDA) slants at 4°C for further use.[14] For experiments, the fungus is grown on fresh PDA plates at 23-25°C in the dark for 5-7 days to produce actively growing mycelium.[15][16]

2. Fungicide Stock Solution and Amended Media Preparation:

  • The test fungicide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • The stock solution is serially diluted to create a range of concentrations.

  • Aliquots of each fungicide dilution are added to molten PDA (cooled to approximately 50-55°C) to achieve the desired final concentrations. An equivalent amount of the solvent is added to control plates.[17] The amended PDA is then poured into sterile Petri dishes.

3. Inoculation and Incubation:

  • Mycelial plugs (typically 5-6 mm in diameter) are taken from the leading edge of an actively growing fungal culture using a sterile cork borer.

  • One mycelial plug is placed in the center of each fungicide-amended and control plate, with the mycelial side facing down.[15]

  • The plates are sealed and incubated at the optimal temperature for the pathogen (e.g., 20-22°C for B. cinerea) in the dark.[17]

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plates reaches a significant portion of the plate diameter.

  • The percentage of mycelial growth inhibition is calculated relative to the growth in the control plates.

  • The EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%) is calculated using probit analysis or other suitable statistical software.[18]

In Vivo Field Efficacy Trial for Tomato Gray Mold

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

1. Experimental Design and Plot Setup:

  • The trial is conducted in a location with a history of high disease pressure for tomato gray mold.

  • A randomized complete block design is typically used with multiple replications (e.g., 3-4) for each treatment.

  • Tomato plants of a susceptible cultivar are transplanted into the plots. Standard agricultural practices for fertilization, irrigation, and insect control are followed.

2. Fungicide Application:

  • Fungicide treatments, including the test compound(s) at various application rates and a commercial standard, are prepared according to the manufacturer's recommendations. An untreated control group is also included.

  • Fungicides are applied as a foliar spray using a backpack sprayer or similar equipment to ensure thorough coverage of the plants.

  • Applications typically begin before the onset of disease or at the first sign of symptoms and are repeated at regular intervals (e.g., 7-10 days), depending on the disease pressure and the fungicide's properties.[19]

3. Inoculation (if necessary):

  • In some trials, to ensure uniform disease pressure, plants are artificially inoculated with a spore suspension of the pathogen. However, in areas with high natural inoculum, this may not be necessary.

4. Disease Assessment:

  • Disease severity is assessed periodically throughout the trial using a standardized rating scale (e.g., a 0-9 scale where 0 = no disease and 9 = severe disease).

  • The assessment is typically done by visually estimating the percentage of infected plant tissue (leaves, stems, and fruits) on a number of randomly selected plants within each plot.

  • The Area Under the Disease Progress Curve (AUDPC) can be calculated from the sequential disease severity data to provide an integrated measure of disease development over time.[20]

5. Data Analysis:

  • The collected data on disease severity and crop yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

  • The control effect of each fungicide treatment is calculated relative to the disease severity in the untreated control plots.

Signaling Pathways and Mode of Action

Understanding the biochemical pathways targeted by fungicides is critical for effective use and resistance management.

QiI Fungicides (Cyazofamid & Amisulbrom) Signaling Pathway

Cyazofamid and Amisulbrom inhibit the mitochondrial respiratory chain at Complex III. This disruption of the electron transport chain blocks the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

QiI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H_out H+ ATP_Synthase->H_out ATP ATP ATP_Synthase->ATP Generation H_in H+ H_in->ATP_Synthase ADP + Pi ADP + Pi QiI_Fungicide Cyazofamid / Amisulbrom (QiI Fungicide) QiI_Fungicide->Complex_III Binds to Qi site & blocks e- transfer

Caption: QiI fungicides inhibit the mitochondrial electron transport chain at Complex III.

Fluopicolide Signaling Pathway

Fluopicolide has a distinct mode of action, causing the delocalization of spectrin-like proteins from the cell membrane. This leads to a loss of membrane integrity and ultimately cell lysis.

Fluopicolide_Pathway cluster_Fungal_Cell Fungal Cell (Oomycete) cluster_Healthy Normal State cluster_Treated After Fluopicolide Treatment Membrane_H Plasma Membrane Membrane_T Plasma Membrane (Destabilized) Spectrin_H Spectrin-like Proteins Spectrin_H->Membrane_H Anchors & Stabilizes Cytoskeleton_H Cytoskeleton Spectrin_H->Cytoskeleton_H Links to Spectrin_T Delocalized Spectrin-like Proteins Cytoplasm_T Cytoplasm Fluopicolide Fluopicolide Fluopicolide->Spectrin_H Induces Delocalization cluster_Healthy cluster_Healthy cluster_Treated cluster_Treated

Caption: Fluopicolide disrupts the fungal cytoskeleton by delocalizing spectrin-like proteins.

Conclusion

This comparative guide highlights the potent and unique efficacy of the this compound-based fungicide, Chesulfamide, particularly against challenging pathogens like Botrytis cinerea. Its lack of cross-resistance with existing fungicides positions it as a valuable tool in integrated pest management and resistance management strategies. The comparator fungicides, Cyazofamid, Amisulbrom, and Fluopicolide, each offer distinct modes of action and are effective against specific pathogen groups, primarily oomycetes. The selection of an appropriate fungicide should be based on the target pathogen, local resistance patterns, and the principles of rotating fungicides with different modes of action to ensure long-term efficacy and sustainable disease control. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these compounds against a broader range of plant pathogens.

References

Structure-Activity Relationship of 2-(Trifluoromethyl)benzenesulfonamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(trifluoromethyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, highlighting their therapeutic potential across different biological targets. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Comparative Biological Activities

Extensive research has demonstrated the versatility of the this compound core in targeting a range of enzymes and receptors. Analogues have shown significant activity as inhibitors of carbonic anhydrases, cholesteryl ester transfer protein (CETP), and secretory phospholipase A₂, as well as antagonists of the transient receptor potential vanilloid 1 (TRPV1).[4][5][6][7] Furthermore, derivatives incorporating this scaffold have been investigated for their potential as anticancer and antioxidant agents.[8][9]

Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][7] The SAR studies on trifluoromethyl-substituted benzenesulfonamides reveal that the fluorine substituents can enhance binding affinity and selectivity for different CA isoforms.[1] Tetrafluoro-substituted benzenesulfonamides, for instance, have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts.[7] These compounds exhibit potent inhibition of tumor-associated isoforms CA IX and XII, with inhibition constants in the low nanomolar to subnanomolar range, while showing moderate inhibition of cytosolic isoforms CA I and II.[7]

TRPV1 Antagonism

A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent antagonists of the human transient receptor potential vanilloid 1 (hTRPV1).[4] The analysis indicated that phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates.[4] Notably, compounds 43 and 44S demonstrated exceptional potencies with Ki values of 0.3 nM against capsaicin-induced activation.[4]

CETP Inhibition

Trifluoromethylated aryl sulfonamides have emerged as novel inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular diseases.[6] SAR studies revealed that the addition of a fourth aromatic ring significantly improved the inhibitory activity, likely due to the hydrophobic nature of CETP.[6] Specifically, compounds with ortho-chloro, meta-chloro, and para-methyl substituents on this additional ring, such as 7d-7f , exhibited 100% inhibition at a 10 µM concentration.[6]

Anticancer and Other Activities

Derivatives of this compound have also been explored for their anticancer properties.[9] For example, novel trifluoromethylquinolines carrying a benzenesulfonamide moiety have shown promising in vitro activity against various cancer cell lines.[9] Additionally, N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide has been synthesized and evaluated for its antioxidant properties.[8] Another study reported the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂, with N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide showing the highest activity with an IC50 value of 0.58 mM.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected this compound analogues.

Table 1: TRPV1 Antagonistic Activity

CompoundKi (CAP) (nM)
43 0.3
44S 0.3

Data extracted from a study on hTRPV1 antagonism.[4]

Table 2: CETP Inhibitory Activity

Compound% Inhibition at 10 µM
7d 100
7f 100
7e 100
6a-6g, 7a-7c, 7g 2 - 72

Data from an in vitro evaluation of CETP inhibitory activity.[6]

Table 3: Secretory Phospholipase A₂ Inhibitory Activity

CompoundIC50 (mM)
N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide (4i) 0.58

Data from an in vitro assay against porcine pancreas secretory phospholipase A₂.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

hTRPV1 Antagonism Assay

The antagonistic activity of the compounds on human TRPV1 was determined using a calcium influx assay in HEK293 cells stably expressing hTRPV1. Cells were incubated with the test compounds at various concentrations before being challenged with a specific agonist, such as capsaicin. The intracellular calcium concentration was measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). The inhibitory potency (Ki) was calculated from the concentration-response curves.

In Vitro CETP Inhibition Assay

The inhibition of CETP activity was measured using a fluorometric assay kit. The assay is based on the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, which is facilitated by CETP. The increase in fluorescence intensity is proportional to the CETP activity. The assay was performed by incubating recombinant human CETP with the donor and acceptor particles in the presence and absence of the test compounds. The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control.[6]

Secretory Phospholipase A₂ Inhibition Assay

The inhibitory activity against secretory phospholipase A₂ from porcine pancreas was determined using a colorimetric assay. The assay measures the enzymatic hydrolysis of a phospholipid substrate, resulting in the release of a free fatty acid. The amount of free fatty acid is quantified using a specific colorimetric reagent. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined from the dose-response curve.[5]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts related to the SAR of this compound analogues.

SAR_General_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start 2-(Trifluoromethyl) benzenesulfonyl chloride Analogues Diverse Analogues Start->Analogues Chemical Modifications Assays In Vitro & In Vivo Assays (e.g., Enzyme Inhibition, Receptor Binding) Analogues->Assays Data Activity Data (IC50, Ki, % Inhibition) Assays->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Start Optimization Loop

Caption: General workflow for SAR studies of this compound analogues.

CETP_Inhibition_SAR cluster_modifications Key Structural Modifications for CETP Inhibition Core This compound Core Aromatic_Ring Addition of a 4th Aromatic Ring Core->Aromatic_Ring Enhances Hydrophobic Interactions Substituents Substituents on the 4th Ring (o-Cl, m-Cl, p-Me) Aromatic_Ring->Substituents Fine-tunes Binding Affinity Activity Increased Inhibitory Activity (up to 100% inhibition) Substituents->Activity

Caption: Key SAR findings for CETP inhibitors based on the this compound scaffold.

References

Alternative reagents to 2-(Trifluoromethyl)benzenesulfonamide for trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Trifluoromethylation

The introduction of the trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While the user's initial query mentioned 2-(Trifluoromethyl)benzenesulfonamide, a comprehensive search of the chemical literature reveals that this compound is a stable building block used in the synthesis of larger molecules, rather than a reagent for donating a trifluoromethyl group.[1][2][3] Therefore, this guide will focus on a comparison of widely-used and well-established trifluoromethylating agents, using the historically significant and versatile Togni's Reagent II as a primary point of comparison.

Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical (•CF3). The choice of reagent is dictated by the substrate and the desired reaction pathway.

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating agents are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] Key examples include hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[4][5]

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni's Reagent I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]
Sulfonium Salts Umemoto's Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1][4]Can require harsher conditions; some derivatives are less stable.[1]
Sulfoximine Salts Shibata's Reagentβ-ketoestersShelf-stable and commercially available.[1]Less extensively studied compared to Togni and Umemoto reagents.[1]

Performance Data: Trifluoromethylation of β-Ketoesters

ReagentSubstrateYield (%)Reference
Togni's Reagent IEthyl 2-oxocyclohexanecarboxylate85[1]
Umemoto's ReagentEthyl 2-oxocyclohexanecarboxylate92[1]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[1]
Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into carbonyl compounds and their derivatives. The most prominent reagent in this class is the Ruppert-Prakash reagent (TMSCF3).[1]

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Organosilicon Ruppert-Prakash Reagent (TMSCF3)Aldehydes, ketones, iminesWidely used, commercially available, high yields.[1]Requires a fluoride or alkoxide initiator.[1]
Fluoroform-derived 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineNon-enolizable carbonyl compoundsStable, synthesized from environmentally benign fluoroform.[6]Requires heating for some substrates.[6]
Borazine Adducts Recyclable borazine-CF3 adductsWide variety of organic compoundsHigh-yielding, uses inexpensive bases, recyclable.Less commercially available.

Performance Data: Trifluoromethylation of Carbonyls

ReagentSubstrateYield (%)Reference
Ruppert-Prakash Reagent (TMSCF3)Benzaldehyde95[1]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineBenzophenone92[6]
Radical Trifluoromethylation Reagents

Radical trifluoromethylation is particularly useful for the functionalization of arenes and heteroarenes. These reactions are often initiated by an oxidant or by photoredox catalysis.

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Sulfinate Salts Langlois Reagent (CF3SO2Na)Arenes, heteroarenesInexpensive, easy to handle solid.[7]Requires an oxidant (e.g., tBuOOH).[1]
Perfluoroalkyl Iodides CF3IAlkenes, arenesGenerates •CF3 under thermal or photochemical conditions.Gaseous reagent, can be difficult to handle.
Persistent Radicals Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR)Aromatic compoundsStable at room temperature, decomposes to •CF3 upon heating.[3]Can lead to mixtures of regioisomers.[3]

Performance Data: Trifluoromethylation of Arenes

ReagentSubstrateYield (%)Reference
Langlois Reagent4-tert-butylpyridine75[1]
Togni's Reagent I (photoredox)AreneLow to no yield[1]
Umemoto's Reagent (photoredox)AreneLow to no yield[1]

Experimental Protocols

Electrophilic Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.[1]

  • Materials: Indole, Togni's Reagent II, Dichloromethane (DCM), Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

This protocol outlines the trifluoromethylation of an aldehyde.[1]

  • Materials: Benzaldehyde, Ruppert-Prakash Reagent (TMSCF3), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous tetrahydrofuran (THF), Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

    • Slowly add the TBAF solution (0.1 mmol).

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography to yield the α-trifluoromethyl alcohol.

Radical Trifluoromethylation of an Arene with Langlois Reagent

This protocol describes the trifluoromethylation of an aromatic compound.[1]

  • Materials: Arene (e.g., 4-tert-butylpyridine), Langlois Reagent (CF3SO2Na), tert-Butyl hydroperoxide (tBuOOH), Dichloromethane (CH2Cl2), Water.

  • Procedure:

    • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

    • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

    • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.

Conclusion

The field of trifluoromethylation offers a diverse toolkit for chemists to introduce the CF3 group into a wide array of molecules. Electrophilic reagents like Togni's and Umemoto's are well-suited for nucleophilic substrates, while the Ruppert-Prakash reagent remains a workhorse for the nucleophilic trifluoromethylation of carbonyls. For the functionalization of arenes and heteroarenes, radical methods employing reagents such as the Langlois reagent provide a powerful alternative. The selection of the optimal reagent will depend on the specific substrate, desired reactivity, and reaction conditions. This guide provides a starting point for researchers to navigate the landscape of available trifluoromethylating agents and select the most appropriate method for their synthetic challenges.

References

Benchmarking the Anti-Inflammatory Effects of 2-(Trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of 2-(Trifluoromethyl)benzenesulfonamide derivatives against other alternatives, supported by experimental data. The information is curated for researchers, scientists, and drug development professionals to facilitate further research and development in this critical area of pharmacology.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant attention for their potent anti-inflammatory properties. A prominent member of this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. This guide delves into a comparative analysis of their anti-inflammatory effects, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives and other relevant sulfonamides, compared with established anti-inflammatory drugs.

In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Celecoxib 150.04375-
Derivative 6b>100.04>250Celecoxib
Derivative 6j>100.04>250Celecoxib
Derivative 6e>100.05>200Celecoxib
Pyridazine Sulphonate 7a10.40.05208Celecoxib
Pyridazine Sulphonate 7b12.60.06210Celecoxib
Indomethacin 0.11.80.05-
Diclofenac 1.10.25.5-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference Compound
Celecoxib 10Significant InhibitionSignificant Inhibition-
Hesperetin Derivative 4110More Potent than CelecoxibMore Potent than CelecoxibCelecoxib
Hesperetin Derivative 4210More Potent than CelecoxibMore Potent than CelecoxibCelecoxib
Compound 167.70 (IC50)Significant ReductionSignificant Reduction-
Aucubin0.101 (IC50, µg/mL)73 ± 4.3--
Aucubin0.19 (IC50, µg/mL)-88.8 ± 5-
In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference Compound
Celecoxib 1057.145-
Derivative 3k20More Active than Celecoxib3 and 5Celecoxib
Derivative 3l20More Active than Celecoxib3 and 5Celecoxib
Derivative 3m20More Potent than Celecoxib5Celecoxib
1,3,5-Triazine Derivative 120096.314Indomethacin (57.66%)
1,3,5-Triazine Derivative 320099.694Indomethacin (57.66%)
Indomethacin 1057.664-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Enzyme and Substrate Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement : After a set incubation time (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
  • Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL) and allowed to adhere overnight.

  • Treatment : The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation : The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement : The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis : The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats
  • Animal Model : Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Compound Administration : The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib).

  • Induction of Edema : One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis : The percentage inhibition of paw edema is calculated for each group relative to the carrageenan-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and the workflows of the experimental protocols.

Experimental Workflow: In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme_prep Prepare COX-1/COX-2 Enzymes pre_incubation Pre-incubate Enzyme with Test Compound enzyme_prep->pre_incubation substrate_prep Prepare Arachidonic Acid (Substrate) reaction_init Initiate Reaction with Substrate substrate_prep->reaction_init compound_prep Prepare Test Compounds compound_prep->pre_incubation pre_incubation->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term measurement Measure PGE2 Production (EIA) reaction_term->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Experimental Workflow: LPS-Stimulated Macrophage Assay cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture_cells Culture Macrophages (e.g., RAW 264.7) seed_cells Seed Cells into Multi-well Plates culture_cells->seed_cells pre_treat Pre-treat with Test Compounds seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure TNF-α and IL-6 (ELISA) collect_supernatant->measure_cytokines calc_inhibition Calculate % Inhibition measure_cytokines->calc_inhibition

Caption: Workflow for the LPS-Stimulated Macrophage Assay.

NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 activates ikk IKK Complex traf6->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_active Active NF-κB nfkb->nfkb_active activates nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines produces benzenesulfonamide This compound Derivatives benzenesulfonamide->nfkb_active inhibits translocation

Caption: NF-κB Signaling Pathway and Inhibition.

MAPK Signaling Pathway in Inflammation lps LPS receptor Receptor (e.g., TLR4) lps->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 MAPK mkk3_6->p38 jnk JNK mkk4_7->jnk erk ERK mek1_2->erk gene_transcription Gene Transcription p38->gene_transcription ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 erk->gene_transcription ap1->gene_transcription cytokines Pro-inflammatory Cytokines gene_transcription->cytokines benzenesulfonamide Benzenesulfonamide Derivatives benzenesulfonamide->p38 inhibits phosphorylation

Caption: MAPK Signaling Pathway and Inhibition.

Conclusion

This compound derivatives, exemplified by Celecoxib and novel synthetic analogs, demonstrate potent and selective anti-inflammatory activity. Their primary mechanism of action involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. Furthermore, evidence suggests that these compounds can modulate crucial inflammatory signaling pathways, including NF-κB and MAPK, by inhibiting the nuclear translocation of p65 and the phosphorylation of p38 MAPK, respectively. This multi-faceted approach to suppressing inflammation underscores their therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued research and development of this promising class of anti-inflammatory agents. Further investigations into the structure-activity relationships and the precise molecular interactions within these signaling pathways will be instrumental in designing next-generation anti-inflammatory drugs with enhanced efficacy and safety profiles.

Validation of 2-(Trifluoromethyl)benzenesulfonamide as a Pharmacophore for Specific Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)benzenesulfonamide scaffold is a key pharmacophore in modern medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the benzenesulfonamide moiety provides a versatile scaffold for molecular interactions. This guide provides a comparative analysis of the potential of this compound as a pharmacophore for three specific and highly relevant biological targets: Urate Transporter 1 (URAT1), Cholesteryl Ester Transfer Protein (CETP), and Cyclooxygenase-2 (COX-2).

While this compound is primarily utilized as a synthetic building block, its structural motifs are present in numerous potent and selective inhibitors. This guide summarizes the available quantitative data for derivatives of this compound and compares their activity with established drugs targeting these enzymes. Detailed experimental protocols for key validation assays are also provided to support further research and development.

Target I: Urate Transporter 1 (URAT1)

URAT1 is a crucial transporter in the kidney responsible for the reabsorption of uric acid. Its inhibition is a primary therapeutic strategy for the treatment of hyperuricemia and gout. A patent application has identified derivatives of this compound as potent URAT1 inhibitors.[1]

Comparative Efficacy of URAT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for known URAT1 inhibitors, which can serve as a benchmark for evaluating new compounds based on the this compound scaffold. While specific IC50 values for the parent this compound are not publicly available, the patent literature indicates that its derivatives show significant inhibitory activity.[1]

CompoundTargetIC50 (µM)Comments
BenzbromaroneHuman URAT10.425[2][3]A potent but hepatotoxic uricosuric agent.
LesinuradHuman URAT13.53[4]A selective URAT1 inhibitor.
DotinuradHuman URAT10.0372[5]A selective URAT1 inhibitor.
ProbenecidHuman URAT113.23[4]An older, less potent uricosuric agent.
This compound DerivativesHuman URAT1Stated to have "obvious inhibition effect"[1]Specific IC50 values for derivatives are not detailed in the patent.
Experimental Protocol: URAT1 Inhibition Assay

A common method for assessing URAT1 inhibition involves measuring the uptake of a radiolabeled substrate, such as [14C]-uric acid, in cells expressing the human URAT1 transporter.

Workflow for URAT1 Inhibition Assay

prep Prepare hURAT1-expressing cells incubation Pre-incubate cells with compounds prep->incubation compounds Prepare test compounds and controls compounds->incubation substrate Add [14C]-uric acid incubation->substrate reaction Incubate to allow uptake substrate->reaction wash Wash cells to remove extracellular substrate reaction->wash lysis Lyse cells wash->lysis scintillation Measure radioactivity by scintillation counting lysis->scintillation analysis Calculate % inhibition and IC50 values scintillation->analysis

Caption: Workflow for a cell-based URAT1 inhibition assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in appropriate media.

  • Compound Preparation: Test compounds, including this compound derivatives and reference inhibitors, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cell monolayers are washed with a pre-warmed buffer.

    • Cells are pre-incubated with the test compounds or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

    • The uptake reaction is initiated by adding a solution containing [14C]-uric acid.

    • After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Detection:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Target II: Cholesteryl Ester Transfer Protein (CETP)

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy to raise HDL cholesterol levels. Research has shown that trifluoromethylated aryl sulfonamides can act as novel CETP inhibitors.

Comparative Efficacy of CETP Inhibitors

The following table presents the IC50 values for established CETP inhibitors, providing a basis for comparison with novel sulfonamide derivatives. While direct data for this compound is unavailable, related structures have shown potent activity.

CompoundTargetIC50 (nM)Comments
AnacetrapibHuman CETP7.9 - 11.8[6]A potent CETP inhibitor that has undergone extensive clinical trials.
ObicetrapibHuman CETPNot explicitly stated, but potent in vivo effects observed.[7]A new generation CETP inhibitor currently in late-stage clinical development.
Trifluoromethyl Benzamide Derivative (9c)Human CETP1,030[8]A derivative with a trifluoromethyl group showing potent CETP inhibition.
Fluorinated Diaryl Sulfonamide (6t)Human CETP18,300[9]A sulfonamide derivative with demonstrated CETP inhibitory activity.
Experimental Protocol: CETP Inhibition Assay

A common in vitro method for measuring CETP activity is a fluorescence-based assay that monitors the transfer of a fluorescently labeled lipid from a donor to an acceptor particle.

Workflow for Fluorometric CETP Inhibition Assay

reagents Prepare assay buffer, donor/acceptor particles, and CETP reaction_setup Combine CETP and inhibitors in a 96-well plate reagents->reaction_setup inhibitors Prepare test inhibitors and controls inhibitors->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation start_reaction Add donor and acceptor particles pre_incubation->start_reaction kinetic_read Measure fluorescence kinetically at 37°C start_reaction->kinetic_read data_analysis Calculate % inhibition and IC50 values kinetic_read->data_analysis

Caption: Workflow for a fluorometric CETP inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled donor lipoprotein (e.g., HDL), and an acceptor lipoprotein (e.g., LDL). Recombinant human CETP is used as the enzyme source.

  • Inhibitor Preparation: Serially dilute the test compounds and reference inhibitors in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the CETP enzyme solution and the test inhibitor dilutions. Include controls without inhibitor (100% activity) and without CETP (background).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the donor and acceptor lipoproteins to all wells to start the transfer reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor results in a change in fluorescence intensity.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Target III: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. The blockbuster drug Celecoxib features a trifluoromethyl and a benzenesulfonamide moiety, highlighting the potential of the this compound pharmacophore for this target.

Comparative Efficacy of COX-2 Inhibitors

The following table provides the IC50 values for Celecoxib and other benzenesulfonamide derivatives against COX-2, which can be used to evaluate the potential of new compounds.

CompoundTargetIC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
CelecoxibHuman COX-20.04 - 0.05[10][11][12]>375[11]
Benzenesulfonamide Derivative (8a)COX-20.1[13]>1000[13]
Pyrazole-based Benzenesulfonamide (14e)COX-20.17[14]High
1,2,3-Triazole Tethered Benzenesulfonamide (6b)Human COX-20.04[15]329[15]
Experimental Protocol: COX-2 Inhibition Assay

A widely used method for determining COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2.

Signaling Pathway of COX-2 in Inflammation

Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 catalyzes Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate

Caption: Simplified signaling pathway of COX-2 in inflammation.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 is used as the enzyme source. Arachidonic acid is the substrate.

  • Inhibitor Preparation: Test compounds and a reference inhibitor (e.g., Celecoxib) are prepared in a suitable solvent and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, the COX-2 enzyme is pre-incubated with the test compounds or vehicle control in an appropriate buffer containing necessary cofactors (e.g., hematin, epinephrine) for a specified time (e.g., 10-15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2-5 minutes) at 37°C.

    • The reaction is terminated by the addition of an acid solution.

  • Detection:

    • The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • IC50 values are determined from the dose-response curves using non-linear regression.

This comparative guide provides a framework for the validation of this compound as a pharmacophore for URAT1, CETP, and COX-2. The provided data and protocols can aid researchers in the design and execution of experiments to further explore the potential of this versatile chemical scaffold in drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-(Trluoromethyl)benzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Trluoromethyl)benzenesulfonamide, aligning with standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of 2-(Trluoromethyl)benzenesulfonamide should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] In case of accidental contact, rinse the affected area with plenty of water.[1][2] For spills, sweep the solid material and place it into a suitable, closed container for disposal.[1][2]

Disposal Procedures for 2-(Trluoromethyl)benzenesulfonamide

The primary and recommended method for the disposal of 2-(Trluoromethyl)benzenesulfonamide is through an approved waste disposal plant.[1][4] It is crucial to adhere to all federal, state, and local environmental regulations.[2][5]

Step 1: Waste Collection

  • Collect waste 2-(Trluoromethyl)benzenesulfonamide in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Ensure the container is compatible with the chemical and stored away from incompatible materials.[2][6]

Step 2: Chemical Incineration (Alternative Method)

  • An alternative disposal method involves dissolving or mixing the material with a combustible solvent.[2]

  • This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[2]

  • Hazardous decomposition products that can be generated during combustion include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[2][3]

Step 3: Disposal of Empty Containers

  • Empty containers that held 2-(Trluoromethyl)benzenesulfonamide must also be treated as hazardous waste.

  • Thoroughly empty the container of any remaining solid material.[6]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • For containers of highly toxic chemicals, the first three rinses must be collected for hazardous waste disposal.[6]

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

Quantitative Data Summary

PropertyValue
Physical StateSolid (Crystal - Powder)[2]
ColorWhite - Almost white[2]
Melting Point190°C[2]
Solubility in WaterSoluble[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Trluoromethyl)benzenesulfonamide.

start Start: Have 2-(Trifluoromethyl)benzenesulfonamide for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste disposal_decision Select Disposal Method collect_waste->disposal_decision approved_plant Dispose of Contents/Container at an Approved Waste Disposal Plant disposal_decision->approved_plant Primary Method incineration Alternative: Chemical Incineration (with afterburner and scrubber) disposal_decision->incineration Alternative empty_container Handle Empty Container approved_plant->empty_container dissolve Dissolve or Mix with a Combustible Solvent incineration->dissolve dissolve->approved_plant rinse Rinse Container Thoroughly (Collect first rinse as hazardous waste) empty_container->rinse end End: Disposal Complete rinse->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 2-(Trifluoromethyl)benzenesulfonamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1869-24-5[3][4]
Molecular Formula C₇H₆F₃NO₂S[3][5]
Molecular Weight 225.19 g/mol [3][5]
Melting Point 180 - 184 °C (356 - 363.2 °F)[4][5]
Appearance White to almost white powder to crystal[1][2]
Solubility Soluble in Methanol[2]
Storage Temperature Room Temperature, sealed in a dry place[2][6]

Hazard Identification and Safety Precautions

While many reports indicate this chemical does not meet GHS hazard criteria, some suppliers classify it as harmful if swallowed and a potential irritant.[3][4][7] The toxicological properties have not been fully investigated.[4] Therefore, it is crucial to handle it with care, assuming it has unknown hazards.[8]

Hazard ClassClassification & Precautionary StatementsReference
Acute Oral Toxicity Warning: Harmful if swallowed. (Category 4) P264: Wash face, hands, and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]
Skin Corrosion/Irritation May cause skin irritation. P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.[7]
Eye Damage/Irritation May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Stability Stable under normal conditions.[4]
Incompatible Materials Strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[9] The following equipment should be used when handling this compound.

Protection TypeRecommended EquipmentReference
Eye and Face Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[4][10][4][6][10]
Hand Chemical-resistant gloves (e.g., disposable nitrile gloves). For prolonged contact, consult the manufacturer's resistance guide.[4][6][9][4][6][9]
Body A fully buttoned laboratory coat and protective clothing to prevent skin exposure.[4][6][9][4][6][9]
Respiratory A NIOSH/MSHA-approved or European Standard EN 149 respirator should be used if working outside a fume hood, if dust is generated, or if irritation is experienced.[4][6][4][6]
Foot Closed-toe shoes that cover the entire foot.[9][9]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. Always handle this compound in accordance with good industrial hygiene and safety practices.[6]

Experimental Protocol: Step-by-Step Handling

  • Preparation: Before starting work, ensure all required PPE is available and in good condition. Confirm that a chemical fume hood is functioning correctly and an emergency eyewash station and safety shower are accessible.

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[8] Use a local exhaust system if dust is likely to be generated.[8]

  • Weighing and Transfer: To prevent dust dispersion, weigh the solid compound carefully.[8] Use a spatula for transfers and avoid creating dust clouds.[6] For transfers, consider using a contained system or a glove bag for larger quantities.

  • During Use: Keep the container tightly closed when not in use.[4][6] Avoid contact with skin, eyes, and clothing.[8] Prevent ingestion and inhalation.[4] Do not eat, drink, or smoke in the work area.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][8] Decontaminate all work surfaces and equipment used.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • General Advice: If symptoms persist, consult a physician.[4][6]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] If eye irritation persists, seek medical attention.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Move the person to fresh air.[4][6] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration.[6] Get medical attention if symptoms occur.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Call a POISON CENTER or doctor if you feel unwell.[4] Do NOT induce vomiting.[11]

  • Evacuate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[6]

  • Wear PPE: Use full personal protective equipment, including respiratory protection, during cleanup.[6]

  • Contain Spill: Prevent further leakage if it is safe to do so.[6] For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[6]

  • Clean Up: Mechanically take up the spilled material (e.g., sweep or vacuum) and place it into a suitable, labeled, and closed container for disposal.[4][6] Avoid actions that create dust.[6]

  • Decontaminate: Thoroughly clean the contaminated surface after material pickup.[6]

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

Protocol for Waste Disposal

  • Classification: Waste generators must determine if the chemical waste is classified as hazardous. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6][12]

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, clearly labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[4][6] One possible method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of it with household garbage or allow it to reach the sewage system.[7]

Chemical Handling Workflow

The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting.

G cluster_prep 1. Preparation & Planning cluster_handling 2. Handling Operations cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Response A Review SDS & Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Transfer Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E K Spill or Exposure Occurs D->K Potential Incident F Securely Close Container E->F E->K G Clean Work Surfaces & Equipment F->G Proceed to Cleanup H Segregate Waste in Labeled Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Execute Spill/First-Aid Protocol K->L M Report Incident L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.